3-Fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-80-9 | |
| Record name | 3-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,3-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Fluorobenzotrifluoride from m-Aminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-fluorobenzotrifluoride from m-aminobenzotrifluoride, a key transformation for the development of novel pharmaceuticals and agrochemicals. The primary method described is the Balz-Schiemann reaction, a reliable and well-established procedure for the introduction of fluorine into aromatic systems.[1][2]
Reaction Overview: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a strategic pathway to aryl fluorides from primary aromatic amines.[3][4] The reaction proceeds through a two-step mechanism:
-
Diazotization: The primary aromatic amine, in this case, m-aminobenzotrifluoride, is converted to a diazonium salt intermediate. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures.[5][6]
-
Thermal Decomposition: The resulting diazonium salt, often isolated as a more stable tetrafluoroborate (B81430) salt, is then thermally decomposed. This step expels nitrogen gas and facilitates the substitution of the diazonium group with a fluorine atom from the tetrafluoroborate counterion, yielding the desired aryl fluoride.[4]
The overall transformation is depicted in the following workflow:
Figure 1: Workflow for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from m-aminobenzotrifluoride, adapted from a greener approach to the Balz-Schiemann reaction.[1]
2.1. Materials and Equipment
-
m-Aminobenzotrifluoride
-
Dilute Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Tetrafluoroborate (NaBF₄)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (Ionic Liquid, IL-1)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Vacuum desiccator
-
Distillation apparatus
2.2. Procedure
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a round-bottom flask, dissolve 10 g (0.06 mol) of m-aminobenzotrifluoride in dilute hydrochloric acid.[1]
-
Cool the solution to 0-5 °C using an ice bath and maintain this temperature.[1]
-
Slowly add an aqueous solution of 4.28 g (0.062 mol) of sodium nitrite to the cooled amine solution with continuous stirring.[1]
-
Stir the reaction mixture for 30 minutes at 0-5 °C.[1]
-
To the resulting diazonium salt solution, add an aqueous solution of 6.81 g (0.062 mol) of sodium tetrafluoroborate. An insoluble diazonium tetrafluoroborate salt will precipitate.[1]
-
Filter the precipitated salt using a Buchner funnel, wash it with cold water, and then dry it under vacuum to obtain the 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt (16.1 g, 0.062 mol).[1]
Step 2: Thermal Decomposition in Ionic Liquid
-
Suspend the dried diazonium tetrafluoroborate salt in 12.0 g (0.05 mol) of 1-butyl-3-methylimidazolium tetrafluoroborate (IL-1) in a suitable flask.[1]
-
Heat the stirred suspension to 80-85 °C.[1]
-
Maintain this temperature for 3-6 hours, during which the decomposition of the diazonium salt and the formation of the product will occur. The completion of the dediazoniation can be observed by the cessation of gas evolution.[1]
-
The product, this compound, is simultaneously distilled from the reaction mixture as it is formed.[1]
2.3. Purification
The distilled product is of high purity and generally does not require further purification.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| m-Aminobenzotrifluoride | 10 g (0.06 mol) | [1] |
| Reagents | ||
| Sodium Nitrite | 4.28 g (0.062 mol) | [1] |
| Sodium Tetrafluoroborate | 6.81 g (0.062 mol) | [1] |
| Intermediate | ||
| 3-(Trifluoromethyl)benzenediazonium Tetrafluoroborate | 16.1 g (0.062 mol) | [1] |
| Product | ||
| This compound | 8.9 g | [1] |
| Yield | 87.4% | [1] |
Product Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
| Property | Data | Reference |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 100-102 °C | [1] |
| IR νmax (cm-1) | 1602, 1493, 1455, 1327, 1279, 1126, 1057, 891, 879, 745, 695, 521 | [1] |
| 1H NMR (500MHz, CDCl3) | δ 7.2-7.5 (4H, m) | [1] |
| 19F NMR (CDCl3) | δ -62.9 (1F, s), -111.0 (3F, s) | [1] |
| GC-MS (m/z) | 164 (100%), 146 (89%), 95 (56%) | [1] |
Signaling Pathways and Logical Relationships
The logical progression of the Balz-Schiemann reaction can be visualized as a series of interconnected steps, each with specific inputs and outputs.
Figure 2: Logical workflow of the Balz-Schiemann reaction.
This technical guide provides a comprehensive overview of the synthesis of this compound from m-aminobenzotrifluoride. The detailed experimental protocol, quantitative data, and visualizations are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzotrifluoride, also known as 1-fluoro-3-(trifluoromethyl)benzene or α,α,α,3-tetrafluorotoluene, is a fluorinated aromatic compound with the chemical formula C₇H₄F₄.[1] Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts specific physical and chemical properties that make it a valuable intermediate and solvent in various applications, including the synthesis of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are well-documented across various chemical suppliers and databases. A summary of these key properties is presented below in tabular format for clarity and ease of comparison.
General and Molecular Properties
| Property | Value | Reference |
| CAS Number | 401-80-9 | [1][2][4] |
| Molecular Formula | C₇H₄F₄ | [1][4] |
| Molecular Weight | 164.10 g/mol | [1][4] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place | [2][5] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 1.302 g/mL | at 25°C | [1][2][4] |
| Boiling Point | 101-102 °C | [1][2][4] | |
| Melting Point | -81.5 °C | [2][6][7] | |
| Refractive Index | 1.400 - 1.401 | n20/D | [1][2][4] |
| Solubility | Soluble in Chloroform. Immiscible with water. | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound. These are representative protocols and may require optimization based on the specific equipment and laboratory conditions.
Determination of Boiling Point (Micro Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro reflux method is suitable.
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Clamping apparatus
Procedure:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Position the test tube in a heating block or oil bath.
-
Clamp a thermometer so that its bulb is suspended about 1 cm above the surface of the liquid.
-
Gently heat the apparatus.
-
Observe the ring of condensing vapor (refluxing) rising in the test tube.
-
Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.
-
The stable temperature reading on the thermometer is the boiling point of the liquid.[8]
Determination of Melting Point (Capillary Method)
While this compound is a liquid at room temperature, its melting point can be determined using a cryostat. The general principle for determining the melting point of a solidified substance is the capillary method.
Apparatus:
-
Melting point apparatus with a cooling function or a cryostat
-
Glass capillary tubes, sealed at one end
-
Thermometer
Procedure:
-
Introduce a small amount of liquid this compound into a capillary tube using a syringe, then flash-freeze it.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point.
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C per minute).
-
Observe the sample closely.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[9][10]
Determination of Density (Pycnometer or Volumetric Method)
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer or a 10 mL graduated cylinder.
-
Fill the container with this compound to a precisely known volume.
-
Measure the total mass of the container and the liquid.
-
The mass of the liquid is the difference between the two measurements.
-
Calculate the density by dividing the mass of the liquid by its volume (ρ = m/V).[11][12]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Use a dropper to apply a few drops of this compound onto the surface of the prism.
-
Close the prisms.
-
Allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by a circulating water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the instrument's scale.
Determination of Solubility (Qualitative)
Solubility tests determine the ability of a substance to dissolve in a particular solvent.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Various solvents (e.g., water, chloroform, ethanol, hexane)
Procedure:
-
Add approximately 0.1 mL of this compound to a small test tube.
-
Add about 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for about 30 seconds. A vortex mixer can be used for this purpose.
-
Allow the mixture to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
Visualization of Logical Relationships
As the physical properties of a simple organic compound like this compound do not involve signaling pathways or complex experimental workflows, the creation of Graphviz diagrams is not applicable to the scope of this technical guide. The relationships between the physical properties are governed by fundamental principles of chemistry and physics rather than intricate biological or procedural pathways.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound CAS#: 401-80-9 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 99 401-80-9 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 401-80-9 [chemicalbook.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. homesciencetools.com [homesciencetools.com]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. csub.edu [csub.edu]
3-Fluorobenzotrifluoride CAS number and molecular weight
An In-depth Technical Guide to 3-Fluorobenzotrifluoride
This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these processes.
Core Chemical Data
This compound, also known as 1-fluoro-3-(trifluoromethyl)benzene, is a fluorinated aromatic compound with significant applications in chemical synthesis.
Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 401-80-9[1][2][3][4][5][6] |
| Molecular Formula | C7H4F4[1][3][4][7] |
| Molecular Weight | 164.10 g/mol [1][2][3][4][8] |
| Synonyms | 1-Fluoro-3-(trifluoromethyl)benzene, α,α,α,3-Tetrafluorotoluene[2][3][5] |
| Appearance | Clear, colorless to light yellow liquid[3][6] |
| Density | 1.302 g/mL at 25 °C[1][2][6] |
| Boiling Point | 101-102 °C[1][2][6] |
| Melting Point | -81.5 °C[1][6] |
| Refractive Index | n20/D 1.4[1][2][6] |
| Flash Point | 45 °F (7 °C)[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in subsequent reactions are outlined below.
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol describes the synthesis of this compound from m-aminobenzotrifluoride.
Methodology:
-
Preparation: Equip a three-necked round-bottomed flask with a reflux condenser, thermocouple, and a stirring system.
-
Initial Reaction: Dissolve m-aminobenzotrifluoride in a solvent such as o-dichlorobenzene or benzonitrile. Maintain the reaction temperature below 0 °C.
-
Addition of Reagents: Slowly add 1.4-1.5 molar equivalents of Boron trifluoride diethyl etherate (BF3·Et2O) or Boron trifluoride dihydrate (BF3·2H2O).
-
Diazotization: Add tert-butyl nitrite, dissolved in the same solvent, to the reaction mixture at ambient temperature.[1][2]
-
Thermal Decomposition: Heat the reaction medium to 90 °C for approximately 40 minutes to facilitate the thermal decomposition of the diazonium salt intermediate, yielding this compound.[1]
Protocol 2: Nitration of this compound
This protocol details the nitration of this compound to produce 5-fluoro-2-nitrobenzotrifluoride, a key intermediate in organic synthesis.[9]
Methodology:
-
Cooling: Cool the reactant, this compound, in a reaction kettle to below 10 °C.
-
Reagent Addition: Prepare a nitrating mixture of nitric acid and concentrated sulfuric acid. Add this mixture dropwise into the reaction kettle under vigorous stirring. The molar ratio of the nitrating mixture to this compound should be between 1.1:1 and 1.5:1.
-
Temperature Control: Throughout the addition, ensure the reaction temperature does not exceed 25 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
-
Work-up: Cool the mixture and separate the organic layer.
-
Purification: The crude product is purified by freezing and recrystallization from petroleum ether or n-hexane, followed by filtration and drying to yield the final product.[9]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 401-80-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Electrogenerated chemiluminescence of 9,10-diphenylanthracene, rubrene, and anthracene in fluorinated aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 8. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorobenzotrifluoride (m-fluorobenzotrifluoride). The presence of both a trifluoromethyl group and a fluorine atom on the aromatic ring introduces complex spin-spin coupling, making spectral interpretation a nuanced process. This document offers a comprehensive examination of the chemical shifts and coupling constants, supported by data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.
Introduction to the NMR Spectroscopy of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its NMR spectra are characterized by the influence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the electronegative fluorine (-F) substituent on the chemical shifts of the aromatic protons and carbons. Furthermore, the presence of two different fluorine environments leads to intricate ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are crucial for unambiguous signal assignment.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits a complex multiplet in the aromatic region, spanning approximately 7.22 to 7.47 ppm. The four aromatic protons are chemically non-equivalent and display couplings to each other (³JHH, ⁴JHH) and to both the ring fluorine (³JHF, ⁴JHF, ⁵JHF) and the trifluoromethyl fluorine atoms (⁴JH-CF₃, ⁵JH-CF₃). These overlapping couplings often result in multiplets where first-order analysis is not possible, and explicit coupling constants are not always resolved in standard spectra.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H-2 | ~7.43 | m |
| H-4 | ~7.22 | m |
| H-5 | ~7.41 | m |
| H-6 | ~7.30 | m |
Note: The assignments are based on typical substituent effects and may vary. The signals are part of a complex, overlapping multiplet.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. A key feature of the spectrum is the presence of significant carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.), which splits the carbon signals into doublets (due to the ring fluorine) or quartets (due to the -CF₃ group).
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz (Representative Values) |
| C-1 (-CF₃) | ~132.0 | q | ²JC-F ≈ 32 |
| C-2 | ~125.0 | d | ³JC-F ≈ 8 |
| C-3 (-F) | ~163.0 | d | ¹JC-F ≈ 245 |
| C-4 | ~115.0 | d | ²JC-F ≈ 21 |
| C-5 | ~130.5 | d | ⁴JC-F ≈ 3 |
| C-6 | ~118.0 | d | ²JC-F ≈ 21 |
| -CF₃ | ~124.0 | q | ¹JC-F ≈ 272 |
Note: 'd' indicates a doublet and 'q' indicates a quartet. The coupling constants are representative values for fluorinated benzotrifluorides and serve as a guide for spectral interpretation.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1 Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. For certain applications, other deuterated solvents such as acetone-d₆ or benzene-d₆ may be used.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
4.2 NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the ¹H spectrum.
-
Temperature: Standard NMR experiments are typically conducted at room temperature (approximately 298 K).
4.2.1 ¹H NMR Acquisition
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is adequate for proton NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full magnetization recovery between scans.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.
4.2.2 ¹³C NMR Acquisition
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used.
-
Spectral Width: A wider spectral width of about 200-250 ppm is necessary for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Visualization of NMR Coupling Relationships
The intricate network of spin-spin couplings in this compound can be visualized to better understand the spectral patterns. The following diagrams illustrate the key through-bond coupling interactions.
Caption: Key through-bond J-coupling interactions in this compound.
The diagram above illustrates the primary through-bond scalar (J) couplings that influence the NMR spectra of this compound. The ¹H-¹H couplings (³J and ⁴J) within the aromatic ring, along with the multiple ¹H-¹⁹F couplings to both the ring fluorine and the trifluoromethyl group, give rise to the complex signal multiplicities observed in the ¹H NMR spectrum.
Caption: Carbon-Fluorine (¹³C-¹⁹F) J-coupling pathways in this compound.
This diagram highlights the various ¹³C-¹⁹F couplings present in this compound. The one-bond couplings (¹JCF) are the largest, while the two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are progressively smaller but still significant for spectral assignment. These couplings are responsible for the observed doublet and quartet splitting patterns in the ¹³C NMR spectrum.
Spectroscopic Analysis of 3-Fluorobenzotrifluoride: An In-depth Technical Guide
This guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 3-Fluorobenzotrifluoride (C₇H₄F₄), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive resource for the characterization and analysis of this compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Fluoro-3-(trifluoromethyl)benzene, α,α,α,3-Tetrafluorotoluene |
| CAS Registry Number | 401-80-9 |
| Molecular Formula | C₇H₄F₄ |
| Molecular Weight | 164.10 g/mol [1][2][3] |
| Appearance | Colorless to light yellow liquid[2][4] |
| Boiling Point | 101-102 °C |
| Density | 1.302 g/mL at 25 °C |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H bonds, as well as vibrations from the aromatic ring.
Tabulated IR Absorption Data
The following table summarizes the major absorption bands observed in the vapor-phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H stretching |
| ~1600 - 1585 | Medium | C=C stretching in the aromatic ring |
| ~1500 - 1400 | Strong | C=C stretching in the aromatic ring |
| ~1350 - 1150 | Very Strong | C-F stretching (from -CF₃ group) |
| ~1250 - 1000 | Strong | C-F stretching (from aromatic C-F bond) |
| Below 900 | Medium | Out-of-plane C-H bending |
Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, or solid) and the spectrometer used.
Experimental Protocol for IR Spectroscopy
The following is a representative protocol for obtaining a high-quality FT-IR spectrum of liquid this compound.
Objective: To record the infrared spectrum of liquid this compound between 4000 and 400 cm⁻¹.
Materials:
-
This compound (≥99% purity)[1]
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Demountable liquid cell with NaCl or KBr salt plates
-
Pasteur pipette
-
Hexane or other suitable volatile solvent for cleaning
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Sample Preparation (Thin Film Method):
-
Carefully handle the salt plates by their edges to avoid moisture from fingerprints.
-
Place one to two drops of the this compound liquid onto the center of one salt plate using a Pasteur pipette.[6]
-
Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.[5]
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
Disassemble the cell and rinse the salt plates with a small amount of a volatile solvent like hexane.
-
Gently wipe the plates dry with a soft lens tissue and store them in a desiccator.
-
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of this compound is obtained using electron ionization (EI).
Tabulated Mass Spectrometry Data
The table below lists the prominent ions observed in the 75 eV electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment Assignment (Proposed) |
| 164 | 100.0 | [C₇H₄F₄]⁺ (Molecular Ion, M⁺) |
| 163 | 30.5 | [M-H]⁺ |
| 145 | 47.7 | [M-F]⁺ or [C₇H₄F₃]⁺ |
| 114 | 42.1 | [M-CF₂]⁺ or [C₆H₄F₂]⁺ |
| 95 | 9.5 | [C₆H₄F]⁺ |
| 75 | 9.6 | [C₆H₃]⁺ |
| 69 | 4.1 | [CF₃]⁺ |
Data sourced from ChemicalBook based on an electron ionization source at 75 eV.[7]
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS)
-
Electron Ionization (EI) source
-
Quadrupole or Time-of-Flight (TOF) mass analyzer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
-
GC Separation:
-
Injector: Split/splitless inlet, typically operated at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan mode, from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.
-
A mass spectrum is extracted from this peak.
-
The spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Comparison with a spectral library (e.g., NIST) can confirm the compound's identity.[8]
-
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for spectroscopic analysis of a chemical compound.
Caption: General workflow for IR and MS analysis.
Proposed Mass Spectrometry Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for this compound under electron ionization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 401-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound(401-80-9) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]
Solubility of 3-Fluorobenzotrifluoride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzotrifluoride (CAS No. 401-80-9), also known as 1-Fluoro-3-(trifluoromethyl)benzene, is a fluorinated aromatic compound with increasing importance in various chemical sectors.[1] Its unique physicochemical properties, imparted by the presence of both fluoro- and trifluoromethyl- groups, make it a valuable solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Understanding its solubility in common organic solvents is critical for its application in organic synthesis, reaction chemistry, and formulation development.[1][3]
This technical guide provides a summary of the known solubility characteristics of this compound, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a logical workflow for this process.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and physical properties. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible.[4] Key properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₄ | [5] |
| Molecular Weight | 164.10 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 101-102 °C | [5] |
| Density | 1.302 g/mL at 25 °C | [5] |
| Flash Point | 7 °C (44.6 °F) | [5] |
| Water Solubility | Insoluble | [6][7] |
The presence of the highly electronegative fluorine atoms creates a molecule with moderate polarity. While it is immiscible with water, its structure suggests good solubility in a range of common organic solvents.[6]
Quantitative Solubility Data
A comprehensive search of available literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Most sources describe its solubility in qualitative terms such as "soluble" or "miscible." The table below reflects this current state of knowledge and serves as a template for recording experimentally determined values.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL or Miscibility) |
| Alcohols | Methanol | 25 | Miscible (Predicted) |
| Ethanol | 25 | Miscible (Predicted) | |
| Isopropanol | 25 | Miscible (Predicted) | |
| Ketones | Acetone | 25 | Miscible (Predicted) |
| Methyl Ethyl Ketone | 25 | Miscible (Predicted) | |
| Esters | Ethyl Acetate | 25 | Miscible (Predicted) |
| Ethers | Diethyl Ether | 25 | Miscible (Predicted) |
| Tetrahydrofuran (THF) | 25 | Miscible (Predicted) | |
| Hydrocarbons | Hexane | 25 | Soluble (Predicted) |
| Toluene | 25 | Miscible (Predicted) | |
| Chlorinated | Dichloromethane | 25 | Miscible (Predicted) |
| Chloroform | 25 | Soluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[8][9] This method is considered a reliable technique for measuring the thermodynamic solubility of a substance.[9][10]
Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes and vials for analysis
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of an excess of the solute is crucial to ensure that equilibrium is reached at saturation.[11] b. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials at a constant speed (e.g., 200-300 RPM) for a sufficient period to allow the system to reach equilibrium.[11] A duration of 24 to 72 hours is generally recommended.[11]
-
Sample Collection and Preparation: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent. b. Analyze the filtered saturated solution and the calibration standards using a pre-validated GC-FID or HPLC method. c. Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
Data Reporting: a. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Record the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol offers a reliable method for generating the much-needed quantitative data to aid researchers and professionals in its effective application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.ws [chem.ws]
- 5. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzotrifluoride is a key fluorinated aromatic compound utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring, govern its reactivity and stability, making it a subject of significant interest in organic synthesis. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Introduction
This compound, also known as m-fluorobenzotrifluoride or 1-fluoro-3-(trifluoromethyl)benzene, is a colorless to light yellow liquid with the chemical formula C₇H₄F₄.[2][3] The presence of the strongly electron-withdrawing trifluoromethyl group (-CF₃) and the moderately deactivating but ortho-, para-directing fluorine atom significantly influences the reactivity of the aromatic ring. This interplay of inductive and resonance effects dictates the regioselectivity of electrophilic and nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of complex and highly functionalized molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 401-80-9 | [3] |
| Molecular Formula | C₇H₄F₄ | [3] |
| Molecular Weight | 164.10 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 101-102 °C (lit.) | [3][4] |
| Density | 1.302 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.400 (lit.) | [3][4] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | 1H NMR spectrum is available online. | [7] |
| ¹³C NMR | 13C NMR chemical shifts are available in online databases. | [8] |
| Mass Spectrum | Mass spectrum (electron ionization) is available in the NIST WebBook. | [9] |
| IR Spectrum | IR spectrum is available in the NIST WebBook. | [10] |
Chemical Stability
This compound is a stable compound under normal conditions.[5] It is a flammable liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[5] It is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen halides.[5] No information is available on its autoignition and thermal decomposition temperatures under inert atmosphere.
Chemical Reactivity
The reactivity of the aromatic ring in this compound is dictated by the electronic effects of the fluorine and trifluoromethyl substituents. The trifluoromethyl group is a strong deactivating group with a meta-directing effect due to its powerful electron-withdrawing inductive effect (-I). The fluorine atom is a deactivating group but is ortho-, para-directing due to the interplay of its strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). The overall effect is a deactivated ring, with electrophilic substitution being less facile than in benzene.
Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution on this compound is a result of the combined directing effects of the two substituents. The strong meta-directing influence of the -CF₃ group and the ortho-, para-directing influence of the -F atom lead to substitution primarily at the positions ortho and para to the fluorine and meta to the trifluoromethyl group.
Nitration of this compound with a mixture of nitric acid and sulfuric acid yields 5-fluoro-2-nitrobenzotrifluoride (B123530) as a major product.[1][6] This outcome is consistent with the directing effects of the substituents, with the nitro group being introduced at a position ortho to the fluorine and meta to the trifluoromethyl group.
Experimental Protocol: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride [1]
-
Cool m-fluorobenzotrifluoride to below 10 °C in a reaction vessel equipped with vigorous stirring.
-
Prepare a nitrating mixture by carefully adding nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled m-fluorobenzotrifluoride. The molar equivalent ratio of the nitrating mixture to m-fluorobenzotrifluoride should be in the range of 1.1 to 1.5:1.
-
Maintain the reaction temperature below 25 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
-
Upon completion, the product, 5-fluoro-2-nitrobenzotrifluoride, can be isolated using standard work-up procedures.
A patent describes a yield of 76.1% for the three-step synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) starting from the nitration of m-fluorobenzotrifluoride, with the final product having a purity of >98%.[1]
Caption: Nitration of this compound.
Bromination of this compound can be achieved to introduce a bromine atom onto the aromatic ring. A patented method for the synthesis of 2-bromo-5-fluorobenzotrifluoride involves the bromination of an aminotrifluoromethylbenzene derivative, which is obtained from this compound via nitration and reduction.[1] A direct bromination method has also been described.[11]
Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzotrifluoride [11]
-
Add 6.00 kg of 70% sulfuric acid to a 10L glass reactor and cool the mixture to below 30 °C.
-
Add 0.66 kg of m-fluorobenzotrifluoride under stirring.
-
Heat the mixture to maintain the temperature at 45-50 °C.
-
Add 0.80 kg of powdered potassium bromate (B103136) in 10 batches over approximately 4 hours.
-
After the addition, continue to stir the mixture at the same temperature for 2 hours.
-
After quenching the reaction, the product is extracted with dichloromethane, washed, and purified by distillation to yield 2-bromo-5-fluorobenzotrifluoride.
This method reports a yield of 93.9% with a purity of 99.2%.[11]
Caption: Bromination of this compound.
Sulfonation of aromatic compounds is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[12][13] The reaction is an electrophilic aromatic substitution where SO₃ is the electrophile.[12][13] For this compound, the sulfonic acid group (-SO₃H) is expected to substitute at the positions ortho to the fluorine and meta to the trifluoromethyl group. The reaction is reversible and can be used to introduce a temporary blocking group to direct other electrophiles to specific positions.[12]
General Experimental Protocol for Sulfonation [12][14]
-
Carefully add the aromatic compound to fuming sulfuric acid at a controlled temperature, typically between 0-80 °C.
-
The reaction mixture is stirred until the reaction is complete, as monitored by techniques like TLC or GC.
-
The reaction is then quenched by carefully pouring the mixture onto ice.
-
The resulting sulfonic acid can be isolated by filtration or extraction.
No specific quantitative data for the sulfonation of this compound was found in the search results.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15] The reaction proceeds via an acylium ion electrophile. Due to the deactivating nature of the substituents on this compound, harsher reaction conditions may be required compared to benzene. The acylation is expected to occur at the positions ortho to the fluorine and meta to the trifluoromethyl group.
General Experimental Protocol for Friedel-Crafts Acylation [16]
-
To a cooled suspension of a Lewis acid (e.g., AlCl₃) in a suitable solvent, add the acyl chloride.
-
To this mixture, add the aromatic substrate (this compound) dropwise, maintaining a low temperature.
-
After the addition, the reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
-
The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.
-
The product is then extracted with an organic solvent, washed, dried, and purified.
No specific quantitative data for the Friedel-Crafts acylation of this compound was found in the search results.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) on this compound is challenging due to the presence of the fluorine atom, which is a poor leaving group in SₙAr reactions unless the ring is highly activated by strong electron-withdrawing groups.[17][18] However, under certain conditions, particularly with strong nucleophiles, substitution of the fluorine atom may be possible, especially if there are additional activating groups on the ring. The trifluoromethyl group, being strongly electron-withdrawing, can facilitate nucleophilic attack.
General Principles of Nucleophilic Aromatic Substitution (SₙAr) [17][18][19]
-
Mechanism: The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
-
Leaving Group: The reactivity of the leaving group in SₙAr reactions is generally F > Cl > Br > I, which is the opposite of Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
-
Activating Groups: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) ortho or para to the leaving group are required to stabilize the negative charge in the Meisenheimer complex and activate the ring for nucleophilic attack.
No specific experimental protocols or quantitative data for nucleophilic aromatic substitution on this compound were found in the search results. However, a related compound, 4-chloronitrobenzene, undergoes nucleophilic substitution with sodium methoxide.[17]
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Reduction
The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings.
No specific experimental protocols or quantitative data for the reduction of this compound were found in the search results.
Oxidation
The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions might lead to ring cleavage rather than selective oxidation.
No specific experimental protocols or quantitative data for the oxidation of the aromatic ring of this compound were found in the search results.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its chemical reactivity is characterized by the deactivating but ortho-, para-directing fluorine atom and the strongly deactivating and meta-directing trifluoromethyl group. This electronic profile makes electrophilic aromatic substitution a key transformation, leading to the formation of a variety of functionalized derivatives. While nucleophilic aromatic substitution is less common, it can be achieved under specific conditions. The stability of the C-F and C-CF₃ bonds makes it a robust scaffold for the construction of complex molecules. This guide provides a foundational understanding of the reactivity and stability of this compound, which is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further research to quantify the reactivity in various transformations and to explore novel reaction pathways will undoubtedly expand the synthetic utility of this important fluorinated intermediate.
References
- 1. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 401-80-9 [chemicalbook.com]
- 4. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [smolecule.com]
- 7. This compound(401-80-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 12. orgosolver.com [orgosolver.com]
- 13. quora.com [quora.com]
- 14. CN104857827A - Fuming sulfuric acid neutralization treatment apparatus and fuming sulfuric acid neutralization treatment process for sulfonation production - Google Patents [patents.google.com]
- 15. Khan Academy [khanacademy.org]
- 16. m.youtube.com [m.youtube.com]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
The Balz-Schiemann Reaction: A Comprehensive Technical Guide to the Synthesis of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic rings is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the available methods, the Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides, offering a reliable route from readily available anilines. This technical guide provides an in-depth exploration of the Balz-Schiemann reaction with a specific focus on the synthesis of 3-Fluorobenzotrifluoride, a valuable building block in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches, presenting quantitative data in a clear, tabular format.
The Core Reaction: Mechanism and Principles
The Balz-Schiemann reaction is a two-step process that transforms a primary aromatic amine into an aryl fluoride (B91410).[1][2] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently subjected to thermal or photochemical decomposition to yield the final fluorinated product.[1][2]
The overall transformation for the synthesis of this compound from 3-aminobenzotrifluoride is as follows:
Step 1: Diazotization
The first step involves the diazotization of the primary aromatic amine, 3-aminobenzotrifluoride. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or fluoroboric acid (HBF₄).[2][3] The resulting product is an aryldiazonium salt, in this case, 3-(trifluoromethyl)benzenediazonium tetrafluoroborate (B81430).[3]
Step 2: Thermal Decomposition (Fluoro-dediazoniation)
The isolated diazonium tetrafluoroborate salt is then carefully heated.[1][4] This thermal decomposition leads to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of an aryl cation intermediate.[1] The fluoride ion from the tetrafluoroborate counterion then attacks the carbocation, yielding the desired aryl fluoride, this compound.[1]
It is crucial to note that the thermal decomposition of aryldiazonium salts can be highly exothermic and potentially explosive, especially on a large scale.[5] Therefore, careful temperature control and appropriate safety precautions are paramount.
Experimental Protocols for the Synthesis of this compound
Several protocols for the synthesis of this compound via the Balz-Schiemann reaction have been reported, each with its own set of advantages and disadvantages. Below are detailed methodologies from selected literature.
One-Pot Synthesis using tert-Butyl Nitrite and Boron Trifluoride Diethyl Etherate
This method offers the convenience of a one-pot procedure, avoiding the isolation of the potentially hazardous diazonium salt.
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a thermocouple, and a stirring system, dissolve 3-aminobenzotrifluoride in o-dichlorobenzene or benzonitrile.
-
Maintain the reaction temperature below 0 °C and slowly add 1.4-1.5 molar equivalents of boron trifluoride diethyl etherate (BF₃·Et₂O) or boron trifluoride dihydrate (BF₃·2H₂O).
-
At ambient temperature, add tert-butyl nitrite dissolved in the same solvent to the reaction mixture.
-
Heat the reaction medium to 90 °C for 40 minutes.
-
The product, this compound, is then isolated and purified. A reported yield for this method is 44%.[6]
Greener Synthesis in an Ionic Liquid
The use of ionic liquids as solvents can offer improved yields and a more environmentally friendly process.
Procedure:
-
Dissolve 3-aminobenzotrifluoride (0.06 mol, 10 g) in dilute hydrochloric acid.[3]
-
Cool the solution to 0-5 °C and add an aqueous solution of NaNO₂ (0.062 mol, 4.28 g).[3]
-
Stir the mixture for 30 minutes, then add an aqueous solution of NaBF₄ (0.062 mol, 6.81 g) to precipitate the 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt.[3]
-
Isolate the insoluble diazonium fluoroborate salt.
-
The dried salt is then added to an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).
-
The mixture is heated to induce thermal decomposition. The product is then distilled directly from the reaction mixture. This method has been reported to yield this compound in 87.4%.[7]
Modified Balz and Schiemann Procedure
This protocol follows a more traditional two-step approach with the isolation of the diazonium salt.
Procedure:
-
To 157 g of m-aminobenzotrifluoride, add 184 cc of concentrated hydrochloric acid and 100 cc of water.
-
Cool the mixture internally with dry ice to maintain a temperature between -10 and -5 °C.
-
Slowly add a solution of 70.4 g of sodium nitrite in 200 cc of water over 45 minutes.
-
Filter the resulting solution and pour it into a cold solution of 78 g of boric acid in 200 cc of water to precipitate the m-benzotrifluoride diazonium fluoborate.
-
The isolated salt is then dried and subjected to thermal decomposition to yield this compound. This procedure reports a 78.5% yield for the diazonium salt formation.[8]
Quantitative Data and Comparative Analysis
The efficiency of the Balz-Schiemann reaction for the synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported methods.
| Starting Material | Diazotizing Agent | Fluoride Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Aminobenzotrifluoride | tert-Butyl nitrite | BF₃·Et₂O | o-Dichlorobenzene | 90 | 40 min | 44 | [6] |
| 3-Aminobenzotrifluoride | NaNO₂ / HCl | NaBF₄ | Ionic Liquid | Not Specified | 4-6 h | 87.4 | [3][7] |
| 3-Aminobenzotrifluoride | NaNO₂ / HCl | HBF₄ | Water | -10 to -5 (diazotization) | Not Specified | 78.5 (salt) | [8] |
Visualizing the Process
To further clarify the reaction and experimental workflow, the following diagrams are provided.
Caption: The reaction pathway of the Balz-Schiemann synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Innovations and Considerations
The traditional Balz-Schiemann reaction, while reliable, has limitations, including the use of hazardous reagents and the potential for runaway reactions.[3][5] Modern adaptations aim to address these challenges:
-
Alternative Fluoride Sources: While tetrafluoroborate is common, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes leading to improved yields.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Low- or non-polar solvents have been shown to improve the pyrolysis of aryldiazonium tetrafluoroborates.[9] Ionic liquids offer a "greener" alternative, facilitating easier product isolation and potentially improving safety and yields.[3][10]
-
One-Pot Procedures: As detailed above, one-pot syntheses that avoid the isolation of the diazonium salt intermediate are attractive for their operational simplicity and enhanced safety.[6][11]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can mitigate the risks associated with the exothermic decomposition of diazonium salts and improve scalability.[12]
-
Photochemical Methods: Visible-light mediated decomposition of diazonium salts provides a milder alternative to high-temperature thermal decomposition.[9]
Conclusion
The Balz-Schiemann reaction remains a vital tool for the synthesis of this compound and other valuable aryl fluorides. While the classical procedure is effective, an understanding of its mechanism, potential hazards, and the various modern modifications is essential for today's researchers. By carefully selecting the appropriate protocol, whether it be a traditional two-step method, a streamlined one-pot synthesis, or a greener approach using ionic liquids, scientists can efficiently and safely access this important fluorinated building block for a wide range of applications in drug discovery and materials science. This guide provides the foundational knowledge and detailed protocols to empower researchers in this endeavor.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Properties of 1-Fluoro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1-Fluoro-3-(trifluoromethyl)benzene (CAS RN: 401-80-9). The information is compiled from established chemical databases and scientific literature, offering a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a workflow diagram for the determination of thermochemical properties.
Physicochemical and Thermochemical Data
The following tables summarize the key physicochemical and thermochemical properties of 1-Fluoro-3-(trifluoromethyl)benzene. This data is crucial for understanding the compound's behavior in various chemical and physical processes.
Table 1: General Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₄F₄ | - | NIST[1] |
| Molecular Weight | 164.1003 | g/mol | NIST[1] |
| CAS Registry Number | 401-80-9 | - | NIST[1] |
| Normal Boiling Point | 373 | K | NIST[1] |
Table 2: Enthalpy and Gibbs Free Energy Data
| Property | Value | Unit | Phase | Source |
| Standard Enthalpy of Formation (ΔfH°) | -767.8 | kJ/mol | Gas | NIST[2] |
| Standard Enthalpy of Formation (ΔfH°) | -731.0 | kJ/mol | Liquid | NIST[3] |
| Standard Enthalpy of Combustion (ΔcH°) | -3081.7 | kJ/mol | Liquid | NIST[3] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 36.8 | kJ/mol | - | NIST[1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | - | kJ/mol | - | Cheméo[4] |
Table 3: Vapor Pressure Data (Antoine Equation)
The vapor pressure of 1-Fluoro-3-(trifluoromethyl)benzene can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[5]
| Coefficient | Value | Temperature Range (K) | Source |
| A | 4.13277 | 313.60 to 410 | NIST[5] |
| B | 1305.633 | 313.60 to 410 | NIST[5] |
| C | -57.392 | 313.60 to 410 | NIST[5] |
Experimental Protocols
The experimental determination of the thermochemical data presented above relies on precise calorimetric and vapor pressure measurements. The following sections describe the general methodologies employed for these determinations, with specific reference to techniques suitable for organofluorine compounds.
2.1. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of 1-Fluoro-3-(trifluoromethyl)benzene was likely determined using rotating-bomb calorimetry , a specialized technique for the combustion of organic halogen compounds.[1][2]
-
Principle: A weighed sample of the substance is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released during the combustion is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured precisely. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.
-
Methodology for Organofluorine Compounds:
-
Sample Preparation: A known mass of liquid 1-Fluoro-3-(trifluoromethyl)benzene is encapsulated in a combustible container, such as a polyester (B1180765) bag, to ensure complete combustion.[6]
-
Bomb Preparation: The bomb is charged with a small amount of water to dissolve the acidic combustion products (in this case, hydrofluoric acid). It is then filled with pure oxygen to a pressure of approximately 30 atm.[7]
-
Combustion: The sample is ignited electrically. To ensure that the combustion products form a homogeneous solution, the bomb is rotated during and after the combustion process. This is crucial for halogen-containing compounds to ensure all acidic gases are absorbed into the water.[1]
-
Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the amounts of carbon dioxide, hydrofluoric acid, and any unburned carbon or other side products. The formation of carbon tetrafluoride (CF₄) can occur with highly fluorinated compounds and must be quantified.[1]
-
Calculation: The measured heat of reaction is corrected for the heat of combustion of the container, the formation of nitric acid from residual nitrogen, and other side reactions to obtain the standard enthalpy of combustion.
-
2.2. Vapor Pressure Measurement
Vapor pressure data, essential for determining the enthalpy of vaporization and for use in the Antoine equation, is typically measured using one of the following methods:
-
Static Method: This is a direct method where the sample is placed in a thermostatted container connected to a pressure-measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.[8] This method is suitable for the pressure range of 1 Pa up to the critical pressure.[8]
-
Ebulliometric Method (Comparative Ebulliometry): This method involves measuring the boiling point of the liquid at different accurately controlled pressures. An ebulliometer is used to ensure that the boiling temperature is measured at true equilibrium between the liquid and vapor phases. This technique was likely used for obtaining the data for 1-Fluoro-3-(trifluoromethyl)benzene as cited in the literature.[6]
-
Knudsen Effusion Method: This method is used for measuring very low vapor pressures (10⁻¹² to 10⁵ Pa).[9] It relies on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum.[9] The vapor pressure is then calculated from the rate of mass loss and the geometry of the orifice.[9]
Workflow for Thermochemical Data Determination
The following diagram illustrates a typical workflow for the experimental determination and analysis of the thermochemical properties of an organic compound like 1-Fluoro-3-(trifluoromethyl)benzene.
Caption: Workflow for thermochemical property determination.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic properties of fluorine compounds 9. Enthalpies of formation of some compounds containing the pentafluorophenyl group (1969) | J. D. Cox | 52 Citations [scispace.com]
- 6. Thermochemistry and vapor pressure of aliphatic fluorocarbons. A comparison of the C-F and C-H thermochemical bond energies (Journal Article) | OSTI.GOV [osti.gov]
- 7. youtube.com [youtube.com]
- 8. vscht.cz [vscht.cz]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
A Technical Guide to the Commercial Availability and Purity of 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 3-Fluorobenzotrifluoride (CAS No. 401-80-9), a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document details available purity grades, identifies major commercial suppliers, and outlines the analytical methodologies used to determine purity, with a focus on Gas Chromatography (GC).
Commercial Availability
This compound, also known as 1-Fluoro-3-(trifluoromethyl)benzene or α,α,α,3-Tetrafluorotoluene, is readily available from a variety of chemical suppliers. It is typically offered in laboratory to bulk quantities, catering to needs from research and development to full-scale production.
A summary of prominent suppliers and their offerings is presented in Table 1. This list is not exhaustive but represents a significant portion of the global market. Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and detailed specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity Specification(s) | Available Quantities | Analytical Method |
| Sigma-Aldrich | 99% | Grams to Kilograms | GC |
| Thermo Scientific | 99% | Grams to Kilograms | GC |
| TCI Chemicals | >98.0% | Grams to Kilograms | GC |
| Chem-Impex | ≥ 98% | Grams to Kilograms | GC[1] |
| Cynor Laboratories | 99% | Kilograms to Bulk | Not Specified[2] |
| ChemicalBook | 99% | Grams to Kilograms | Not Specified |
Purity and Impurities
The standard commercial purity for this compound is typically high, with most suppliers offering grades of 99% or greater. The most common method cited for purity analysis is Gas Chromatography (GC).
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Purity | ≥98% to 99% | Gas Chromatography (GC) |
| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |
| Identity | Conforms to structure | NMR, IR, Mass Spectrometry |
Potential Impurities:
While Certificates of Analysis (CoA) from suppliers often do not detail the specific impurities present at low levels, an understanding of the common synthetic routes allows for the prediction of potential process-related impurities. The most prevalent industrial synthesis involves the diazotization of 3-aminobenzotrifluoride followed by a Schiemann reaction or a variation thereof.
Based on this, potential impurities could include:
-
Isomeric Impurities: Positional isomers such as 2-Fluorobenzotrifluoride and 4-Fluorobenzotrifluoride.
-
Starting Material Carryover: Unreacted 3-aminobenzotrifluoride.
-
Byproducts of Diazotization: Phenolic derivatives and other compounds arising from side reactions of the diazonium salt.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
The workflow for identifying and controlling these impurities is crucial for ensuring the quality of the final product.
Caption: Synthesis and Impurity Profile of this compound.
Experimental Protocols: Purity Determination by Gas Chromatography
While specific parameters may vary between laboratories and equipment, a general protocol for the determination of this compound purity by Gas Chromatography with Flame Ionization Detection (GC-FID) is provided below. This protocol is based on standard methods for the analysis of halogenated aromatic compounds.
Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar or mid-polar column is typically suitable. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Autosampler or manual syringe
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., acetone, dichloromethane)
-
Carrier Gas: Helium or Hydrogen, high purity
-
FID Gases: Hydrogen and Air, high purity
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetone). This results in a concentration of approximately 10 mg/mL.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC Conditions (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration and detector sensitivity)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Temperature: 250 °C, hold for 5 minutes
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
Caption: Gas Chromatography Workflow for Purity Analysis.
This technical guide serves as a foundational resource for professionals working with this compound. For critical applications, it is imperative to obtain lot-specific Certificates of Analysis from the supplier and to perform independent quality control testing.
References
Methodological & Application
Application Notes and Protocols for 3-Fluorobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Fluorobenzotrifluoride (3-FBT) as a solvent in various organic synthesis applications. 3-FBT, also known as α,α,α,3-Tetrafluorotoluene, is a versatile solvent with unique properties that make it an attractive alternative to more conventional solvents in modern organic chemistry.
Properties of this compound
This compound is a colorless to light yellow liquid with a range of physicochemical properties that are advantageous for its use as a solvent in organic synthesis. Its fluorinated structure imparts unique solubility characteristics and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 401-80-9 | |
| Molecular Formula | C₇H₄F₄ | |
| Molecular Weight | 164.1 g/mol | |
| Boiling Point | 101-102 °C | |
| Density | 1.302 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4 | |
| Flash Point | 7 °C (45 °F) | |
| Solubility | Soluble in chloroform |
The trifluoromethyl group enhances the stability and reactivity of the molecule, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.
Advantages of Using this compound as a Solvent
The use of 3-FBT as a solvent offers several advantages over traditional organic solvents. Its parent compound, benzotrifluoride (B45747) (BTF), is known to be more environmentally friendly than many other organic solvents and is relatively inert, making it suitable for a wide range of chemical reactions, including those that are ionic, transition-metal catalyzed, and thermal. 3-FBT shares many of these beneficial properties.
General Experimental Workflow
A general workflow for conducting an organic reaction using 3-FBT as a solvent is outlined below. This workflow is applicable to a variety of reaction types, with specific modifications detailed in the subsequent protocols.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Benzotrifluoride (BTF) and its derivatives are known to be effective solvents for palladium-catalyzed cross-coupling reactions. 3-FBT, with its similar properties, is expected to be a suitable solvent for these transformations. The following are adapted protocols for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
Table 2: Representative Protocol for Suzuki-Miyaura Coupling in 3-FBT
| Parameter | Condition |
| Aryl Halide | 1.0 mmol, 1.0 equiv |
| Boronic Acid/Ester | 1.2-1.5 mmol, 1.2-1.5 equiv |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) |
| Ligand (if needed) | e.g., SPhos, XPhos (4-10 mol%) |
| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) |
| Solvent | This compound (0.1-0.5 M) |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-95% (expected) |
Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid or ester, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.
Table 3: Representative Protocol for Heck Reaction in 3-FBT
| Parameter | Condition |
| Aryl/Vinyl Halide | 1.0 mmol, 1.0 equiv |
| Alkene | 1.2-2.0 mmol, 1.2-2.0 equiv |
| Palladium Catalyst | e.g., Pd(OAc)₂ (1-5 mol%) |
| Ligand (if needed) | e.g., P(o-tolyl)₃, PPh₃ (2-10 mol%) |
| Base | e.g., Et₃N, K₂CO₃, NaOAc (1.5-3.0 equiv) |
| Solvent | This compound (0.1-0.5 M) |
| Temperature | 90-140 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 60-90% (expected) |
Experimental Protocol:
-
In a sealed tube, combine the aryl/vinyl halide, palladium catalyst, and ligand (if used).
-
Evacuate and backfill with an inert gas.
-
Add 3-FBT, the alkene, and the base via syringe.
-
Seal the tube and heat the mixture to the specified temperature with stirring.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify by column chromatography.
C. Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides.
Table 4: Representative Protocol for Buchwald-Hartwig Amination in 3-FBT
| Parameter | Condition |
| Aryl Halide | 1.0 mmol, 1.0 equiv |
| Amine | 1.2 mmol, 1.2 equiv |
| Palladium Pre-catalyst | e.g., Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) |
| Ligand | e.g., BINAP, XPhos, SPhos (2-4 mol%) |
| Base | e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv) |
| Solvent | This compound (0.1-0.5 M) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-98% (expected) |
Experimental Protocol:
-
Add the aryl halide, palladium pre-catalyst, ligand, and base to a glovebox-dried Schlenk tube.
-
Add 3-FBT and the amine.
-
Seal the tube and heat with stirring for the specified time.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Application Note 2: Photochemical Reactions
This compound is an excellent solvent for photochemical reactions due to its relative inertness and transparency in the UV-Vis region. It has been successfully used in photocycloaddition reactions and reactions involving aliphatic amines.
Table 5: Protocol for Photochemical [2+2] Cycloaddition
| Parameter | Condition |
| Aromatic Ketone | e.g., Benzophenone (1.0 equiv) |
| Alkene | e.g., 2,3-Dimethyl-2-butene (5-10 equiv) |
| Solvent | This compound (0.05-0.1 M) |
| Light Source | High-pressure mercury lamp (e.g., 450W) |
| Filter | Pyrex (to filter out wavelengths < 290 nm) |
| Temperature | Room Temperature |
| Reaction Time | 24-72 hours |
| Typical Yield | Variable, dependent on substrates |
Experimental Protocol:
-
Dissolve the aromatic ketone and alkene in 3-FBT in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., Argon) for 30 minutes to remove oxygen.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.
-
Monitor the reaction by GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or distillation.
Application Note 3: Grignard Reactions
While ethers like THF and diethyl ether are the standard solvents for Grignard reactions, aprotic and non-reactive solvents can sometimes be employed, particularly for the subsequent reaction of a pre-formed Grignard reagent. The compatibility of 3-FBT for the in-situ formation of Grignard reagents is not well-documented and should be approached with caution due to the potential for reaction with the C-F bonds under certain conditions. However, it may serve as a co-solvent or as the solvent for the reaction of the Grignard reagent with an electrophile.
Note: The following is a speculative protocol and requires experimental validation.
Table 6: Proposed Protocol for Reaction of a Grignard Reagent in 3-FBT
| Parameter | Condition |
| Grignard Reagent | (pre-formed in ether/THF) 1.0 M solution (1.2 equiv) |
| Electrophile | e.g., Aldehyde, Ketone, Ester (1.0 equiv) |
| Solvent | This compound (0.2-0.5 M) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | Highly variable, requires optimization |
Experimental Protocol:
-
Dissolve the electrophile in anhydrous 3-FBT under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the pre-formed Grignard reagent solution via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by standard methods.
Application Notes and Protocols: Photochemical Reactions of 3-Fluorobenzotrifluoride with Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical reactions of fluorinated aromatic compounds with aliphatic amines are of significant interest in synthetic chemistry and drug development due to the potential for novel C-N bond formation and the introduction of fluorinated motifs into organic molecules. 3-Fluorobenzotrifluoride, with its electron-withdrawing trifluoromethyl group and a fluorine substituent on the aromatic ring, presents a unique substrate for investigating these photoinduced transformations. The primary mechanism governing these reactions is photoinduced electron transfer (PET), where the electronically excited aromatic compound accepts an electron from the amine, leading to the formation of radical ions that can subsequently react to form a variety of products.[1] This document aims to provide an overview of the available information on these reactions, including proposed mechanisms and general experimental considerations.
Mechanistic Overview: Photoinduced Electron Transfer (PET)
The photochemical reaction between this compound and an aliphatic amine is initiated by the absorption of a photon by the this compound molecule, promoting it to an electronically excited state. In the presence of an aliphatic amine, which acts as an electron donor, a photoinduced electron transfer can occur.
The general steps of the PET mechanism are as follows:
-
Excitation: this compound absorbs a photon (hν) to reach its excited singlet state.
-
Electron Transfer: The excited this compound interacts with the aliphatic amine, leading to the transfer of an electron from the amine to the excited aromatic compound. This results in the formation of a radical anion of this compound and a radical cation of the aliphatic amine.
-
Radical Ion Pair Formation: The radical anion and radical cation exist as a radical ion pair. The subsequent fate of this pair determines the final product distribution.
-
Proton Transfer and Radical Coupling: The amine radical cation can undergo deprotonation, particularly from a carbon atom alpha to the nitrogen, to form an α-aminoalkyl radical. This radical can then couple with the this compound radical anion (or a species derived from it) to form adducts.
-
Substitution and Elimination: Alternatively, the reaction can proceed through pathways involving nucleophilic attack of the amine on the aromatic ring, followed by elimination, leading to substitution products.
The specific reaction pathway and product distribution can be influenced by several factors, including the structure of the aliphatic amine, the solvent polarity, and the presence of other reagents.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized photoinduced electron transfer mechanism.
Caption: Generalized mechanism of photoinduced electron transfer.
Experimental Protocols
General Protocol for Photochemical Reaction:
-
Reactant Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a non-polar solvent depending on the desired reaction pathway). The concentration should be optimized, but typically ranges from 0.01 M to 0.1 M.
-
Add the aliphatic amine to the solution. The molar ratio of amine to this compound can be varied, with an excess of the amine often being used.
-
-
Photoreactor Setup:
-
Transfer the solution to a photoreactor vessel, typically made of quartz or borosilicate glass to allow for UV light transmission.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period (e.g., 30 minutes) to remove dissolved oxygen, which can quench the excited states and participate in side reactions.
-
Seal the reactor.
-
The photoreactor should be equipped with a suitable light source, such as a medium-pressure mercury lamp or a specific wavelength LED array. The choice of wavelength may be critical and should correspond to the absorption spectrum of this compound.
-
A cooling system is often necessary to maintain a constant reaction temperature, as photochemical reactions can generate heat.
-
-
Irradiation:
-
Irradiate the solution for a predetermined period. The reaction progress should be monitored by analytical techniques such as GC-MS, HPLC, or TLC.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product mixture can be purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired products.
-
-
Characterization:
Data Presentation
Currently, there is a lack of specific quantitative data in the literature regarding the product distribution and quantum yields for the photochemical reactions of this compound with various aliphatic amines. The following tables are provided as templates for researchers to populate with their own experimental data for comparative analysis.
Table 1: Product Distribution in the Photochemical Reaction of this compound with Aliphatic Amines
| Entry | Aliphatic Amine | Solvent | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | Diethylamine | Acetonitrile | e.g., 24 | e.g., N,N-Diethyl-3-(trifluoromethyl)aniline | Data not available |
| 2 | t-Butylamine | Methanol | e.g., 24 | e.g., N-tert-Butyl-3-(trifluoromethyl)aniline | Data not available |
| 3 | Triethylamine | Acetonitrile | e.g., 24 | e.g., Adducts from α-C-H functionalization | Data not available |
Table 2: Quantum Yields for the Photochemical Reaction of this compound with Aliphatic Amines
| Entry | Aliphatic Amine | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| 1 | Diethylamine | Acetonitrile | e.g., 254 | Data not available |
| 2 | t-Butylamine | Methanol | e.g., 254 | Data not available |
| 3 | Triethylamine | Acetonitrile | e.g., 254 | Data not available |
Note: The quantum yield (Φ) is the number of defined events occurring per photon absorbed by the system.[4] For photochemical reactions, it represents the efficiency of a specific photochemical process.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the photochemical reactions of this compound with aliphatic amines.
Caption: A typical experimental workflow for photochemical reactions.
Conclusion
The photochemical reactions of this compound with aliphatic amines represent a promising area for the synthesis of novel fluorinated compounds. The underlying mechanism is believed to be photoinduced electron transfer, which offers a versatile platform for various chemical transformations. However, there is a notable lack of detailed experimental protocols and quantitative data in the existing literature. The information and templates provided in these application notes are intended to serve as a foundation for researchers to design and conduct their own investigations in this area, with the aim of elucidating specific reaction pathways, optimizing reaction conditions, and fully characterizing the resulting products. Further research is crucial to unlock the full synthetic potential of these photochemical reactions for applications in drug discovery and materials science.
References
- 1. Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. goldbook.iupac.org [goldbook.iupac.org]
Application of 3-Fluorobenzotrifluoride in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group imparts desirable properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved bioactivity, which are crucial for the efficacy of modern pesticides.[2] This document provides detailed application notes and experimental protocols for the synthesis of two representative agrochemicals derived from this compound: the fungicide mefentrifluconazole (B3027861) and the herbicide norflurazon.
Data Presentation: Synthesis Overview and Yields
The following table summarizes the key transformation steps and reported yields for the synthesis of mefentrifluconazole and norflurazon, starting from derivatives of this compound.
| Agrochemical | Starting Material | Intermediate | Reaction Step | Reagents | Yield (%) |
| Mefentrifluconazole | This compound | 5-Fluoro-2-nitrobenzotrifluoride (B123530) | Nitration | Nitric acid, Sulfuric acid | High |
| 5-Fluoro-2-nitrobenzotrifluoride | 5-Fluoro-2-aminobenzotrifluoride | Reduction | Raney Nickel, H₂ | High | |
| 5-Fluoro-2-aminobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride (B1268043) | Sandmeyer Reaction | CuBr, HBr, NaNO₂ | 76.1 (overall) | |
| 2-Bromo-5-fluorobenzotrifluoride | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-one | Grignard & Acetylation | Mg, Acetaldehyde (B116499) | Moderate-Good | |
| 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-one | 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one | Nucleophilic Aromatic Substitution | 4-Chlorophenol (B41353), Base | Good | |
| 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one | 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane | Corey-Chaykovsky Epoxidation | Trimethylsulfonium (B1222738) iodide, Base | Good | |
| 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane | Mefentrifluconazole | Epoxide Ring Opening | 1,2,4-Triazole, NaOH | 92 | |
| Norflurazon | 3-(Trifluoromethyl)aniline (B124266) | N/A | Diazotization & Sandmeyer-type reaction to form pyridazinone precursor | NaNO₂, HCl, followed by reaction with mucochloric acid derivative | Moderate |
| Pyridazinone precursor | Norflurazon | Amination | Methylamine (B109427) | Good |
Experimental Protocols
I. Synthesis of Mefentrifluconazole
The synthesis of mefentrifluconazole from this compound involves a multi-step process, beginning with the formation of a key brominated intermediate.
Step 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride
This intermediate can be synthesized from this compound via a three-step sequence of nitration, reduction, and a Sandmeyer-type reaction.
-
Protocol 1.1: Nitration of this compound
-
Cool this compound to below 10°C in a reaction vessel.
-
Prepare a mixture of nitric acid and concentrated sulfuric acid (molar ratio of 1.1-1.5:1 with respect to this compound).
-
Under vigorous stirring, add the acid mixture dropwise to the this compound, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
-
Work up the reaction mixture to isolate 5-fluoro-2-nitrobenzotrifluoride.
-
-
Protocol 1.2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride
-
In a suitable hydrogenation reactor, charge the 5-fluoro-2-nitrobenzotrifluoride and a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Conduct the reduction under appropriate temperature and pressure until complete conversion to 5-fluoro-2-aminobenzotrifluoride.
-
Filter off the catalyst and isolate the product.
-
-
Protocol 1.3: Diazotization and Bromination of 5-Fluoro-2-aminobenzotrifluoride
-
Dissolve 5-fluoro-2-aminobenzotrifluoride in a mixture of hydrobromic acid.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 2-bromo-5-fluorobenzotrifluoride, with a suitable organic solvent. The overall yield for these three steps is reported to be 76.1%.
-
Step 2: Synthesis of Mefentrifluconazole from 2-Bromo-5-fluorobenzotrifluoride
-
Protocol 2.1: Grignard Reaction and Acetylation
-
Prepare a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride and magnesium turnings in anhydrous ether or THF.
-
Cool the Grignard solution to 0°C.
-
Add acetaldehyde dropwise to the Grignard reagent.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The resulting secondary alcohol is then oxidized using a standard oxidizing agent (e.g., PCC or a Swern oxidation) to yield 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one.
-
-
Protocol 2.2: Nucleophilic Aromatic Substitution
-
Dissolve 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one and 4-chlorophenol in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a base, such as potassium carbonate or sodium hydride, to the mixture.
-
Heat the reaction mixture to facilitate the substitution of the fluorine atom.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction, pour it into water, and extract the product, 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one.
-
-
Protocol 2.3: Corey-Chaykovsky Epoxidation
-
In a flask, dissolve trimethylsulfonium iodide in dry DMSO.
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, to form the sulfur ylide in situ.
-
Add the ketone, 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one, to the ylide solution at room temperature.
-
Stir the reaction for several hours until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent to yield the epoxide, 2-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane.
-
-
Protocol 2.4: Epoxide Ring Opening with 1,2,4-Triazole
-
To a 2.5 L laboratory vessel, charge 555.5 g (1.69 mol) of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane, 152.0 g (2.2 mol) of 1H-1,2,4-triazole, 34.0 g (0.85 mol) of NaOH flakes, and 1381 g of DMF at room temperature.
-
Heat the mixture to 115°C for 12 hours.
-
After full conversion of the oxirane, remove the DMF by vacuum distillation.
-
Separate salts and remaining DMF by extraction with toluene (B28343) and water at 80°C.
-
Concentrate the organic phase under vacuum.
-
Crystallize the product from a toluene/DMF mixture by cooling to 0°C.
-
Separate the product by centrifugation and dry in a vacuum oven at 80°C / 50 mbar to yield mefentrifluconazole (92% yield for the desired isomer in solution).
-
II. Synthesis of Norflurazon
Norflurazon is a pyridazinone herbicide. Its synthesis involves the formation of the pyridazinone ring, which is then functionalized with the 3-(trifluoromethyl)phenyl group, derived from 3-(trifluoromethyl)aniline.
-
Protocol 3.1: Synthesis of the Pyridazinone Precursor
-
The synthesis of the pyridazinone ring typically starts from hydrazine (B178648) and a diketone precursor or mucochloric acid.
-
React 3-(trifluoromethyl)aniline with sodium nitrite in an acidic medium (e.g., HCl) to form the corresponding diazonium salt.
-
Couple the diazonium salt with a suitable precursor for the pyridazinone ring.
-
-
Protocol 3.2: Formation of Norflurazon
-
The resulting pyridazinone intermediate is then chlorinated, typically using phosphorus oxychloride, to introduce the chlorine atom at the 4-position of the pyridazinone ring.
-
The final step is the amination of the chlorinated pyridazinone with methylamine to introduce the methylamino group at the 5-position, yielding norflurazon.
-
Visualizations
Synthesis of Mefentrifluconazole
Caption: Synthetic pathway of Mefentrifluconazole.
General Workflow for Agrochemical Synthesis
Caption: General experimental workflow for agrochemical synthesis.
References
3-Fluorobenzotrifluoride: A Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Immediate Release
Shanghai, China – December 21, 2025 – 3-Fluorobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique chemical properties, imparted by the presence of both fluorine and a trifluoromethyl group, make it a valuable intermediate for the development of modern therapeutics.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in API synthesis, with a specific focus on the synthesis of Bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Introduction to this compound in Medicinal Chemistry
The trifluoromethyl group (-CF3) is a key functional group in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. When attached to an aromatic ring, the electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of a molecule, leading to improved pharmacokinetic profiles such as longer half-lives and better oral bioavailability. This compound provides a readily available source of this important pharmacophore, enabling its incorporation into a wide range of molecular scaffolds.
Application in the Synthesis of Bexagliflozin
Bexagliflozin is an orally administered SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus.[2] It works by reducing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2] The synthesis of Bexagliflozin can be accomplished through a multi-step process starting from derivatives of this compound.
A key intermediate in the synthesis of Bexagliflozin is a substituted benzophenone (B1666685) derivative. A plausible synthetic route to this intermediate, starting from this compound, involves a series of functional group transformations.
Synthetic Workflow for a Key Bexagliflozin Intermediate
Caption: Synthetic pathway from this compound to a key Bexagliflozin intermediate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of a Bexagliflozin intermediate starting from this compound.
Step 1: Nitration of this compound to 5-Fluoro-2-nitrobenzotrifluoride
Protocol: In a suitable reaction vessel, this compound is slowly added to a mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 10°C. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 5-fluoro-2-nitrobenzotrifluoride.
| Parameter | Value |
| Reactants | This compound, Nitric Acid, Sulfuric Acid |
| Temperature | < 10°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity | >98% |
Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride to 5-Fluoro-2-aminobenzotrifluoride
Protocol: 5-Fluoro-2-nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalyst, typically Raney nickel or palladium on carbon, is added to the solution. The reaction mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere until the reduction of the nitro group is complete. The progress of the reaction can be monitored by TLC or HPLC. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 5-fluoro-2-aminobenzotrifluoride.
| Parameter | Value |
| Reactant | 5-Fluoro-2-nitrobenzotrifluoride |
| Catalyst | Raney Nickel or Pd/C |
| Solvent | Ethanol or Methanol |
| Pressure | 0.5 MPa (Hydrogen) |
| Temperature | 30-35°C |
| Typical Yield | 90-98% |
| Purity | >99% |
Step 3: Diazotization and Bromination of 5-Fluoro-2-aminobenzotrifluoride to 2-Bromo-5-fluorobenzotrifluoride
Protocol: 5-Fluoro-2-aminobenzotrifluoride is dissolved in a mixture of hydrobromic acid and water and cooled to a low temperature (typically 0-5°C). A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This is followed by the addition of cuprous bromide. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product, 2-bromo-5-fluorobenzotrifluoride, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[3]
| Parameter | Value |
| Reactants | 5-Fluoro-2-aminobenzotrifluoride, HBr, NaNO2, CuBr |
| Temperature | 0-5°C (diazotization), then room temperature |
| Typical Yield | ~76%[3] |
| Purity | >98%[3] |
Step 4: Friedel-Crafts Acylation to form the Benzophenone Intermediate
Protocol: 2-Bromo-5-fluorobenzotrifluoride can be used in a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding benzophenone intermediate. The specific acyl chloride required for the synthesis of the Bexagliflozin aglycone is 4-(2-cyclopropoxyethoxy)benzoyl chloride. The reaction is typically carried out in an inert solvent at a controlled temperature.
Signaling Pathway of Bexagliflozin
Bexagliflozin, as an SGLT2 inhibitor, acts on the sodium-glucose cotransporter 2 protein located in the proximal convoluted tubule of the nephrons in the kidneys.[4] This protein is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. By inhibiting SGLT2, Bexagliflozin blocks this reabsorption, leading to the excretion of excess glucose in the urine. This mechanism of action is independent of insulin (B600854) secretion or sensitivity.[5]
Caption: Mechanism of action of Bexagliflozin as an SGLT2 inhibitor.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex APIs. Its utility is demonstrated in a potential synthetic route towards the SGLT2 inhibitor, Bexagliflozin. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the application of this important building block in the creation of novel therapeutics. The unique electronic properties conferred by the trifluoromethyl and fluoro- substituents continue to make fluorinated intermediates like this compound a focus of modern medicinal chemistry.
References
Application Notes: Electrogenerated Chemiluminescence in 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 3-Fluorobenzotrifluoride (FBT) as a solvent component in electrogenerated chemiluminescence (ECL) studies. The use of fluorinated solvents like FBT can offer unique advantages in tuning the energetics and efficiency of ECL systems, which is of significant interest in analytical applications, including sensitive bioassays relevant to drug development.
The information herein is primarily based on studies of well-characterized luminophores such as 9,10-diphenylanthracene (B110198) (DPA), rubrene, and anthracene, investigated in mixed solvent systems of acetonitrile (B52724) and this compound.
Introduction to ECL in this compound
Electrogenerated chemiluminescence is a powerful analytical technique where light is produced from the reaction of electrochemically generated species. The choice of solvent is critical as it influences the stability of the radical ions, the kinetics of the electron transfer reactions, and the overall ECL efficiency.
This compound is a fluorinated aromatic solvent that has been explored as a component in mixed solvent systems for ECL.[1][2][3] Its properties can modulate the polarity of the medium, which in turn affects the energetics of the electron transfer reactions and the stability of the radical anions of co-reactants, thereby influencing the ECL emission intensity.[1]
Key Applications and Advantages
-
Tuning ECL Efficiency: The polarity of the solvent system can be adjusted by varying the ratio of acetonitrile to this compound. This allows for the fine-tuning of the ECL efficiency of luminophore/co-reactant systems.[1]
-
Mechanistic Studies: The use of FBT can aid in investigating the role of solvent-analyte interactions and their effect on the stability of intermediates in ECL reactions.[1]
-
Potential in Bioanalysis: While direct applications in complex biological matrices are still under investigation, the ability to enhance ECL signals through solvent effects is a promising avenue for developing more sensitive assays.
Data Presentation
The following table summarizes the expected trends and illustrative quantitative data for the ECL of common luminophores in a mixed solvent system of acetonitrile and this compound with a non-emitting partner (e.g., a quinone). The exact values are dependent on the specific experimental conditions.
| Luminophore | Non-Emitting Partner | Solvent System (Illustrative Ratio) | Half-Wave Potential (Oxidation, V vs. Ag/AgCl) | Half-Wave Potential (Reduction, V vs. Ag/AgCl) | Emission Wavelength (nm) | Relative ECL Efficiency (φecl) |
| 9,10-Diphenylanthracene (DPA) | 1,4-Benzoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +1.1 | ~ -1.0 | ~ 430 | Increases with decreasing solvent polarity |
| Rubrene | 1,4-Benzoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +0.9 | ~ -1.3 | ~ 560 | Increases with decreasing solvent polarity |
| Anthracene | 1,4-Benzoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +1.2 | ~ -1.9 | ~ 400 | Increases with decreasing solvent polarity |
| 9,10-Diphenylanthracene (DPA) | 1,4-Naphthoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +1.1 | ~ -0.8 | ~ 430 | Correlates with radical anion stability |
| Rubrene | 1,4-Naphthoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +0.9 | ~ -1.1 | ~ 560 | Correlates with radical anion stability |
| Anthracene | 1,4-Naphthoquinone | Acetonitrile / 3-FBT (1:1 v/v) | ~ +1.2 | ~ -1.7 | ~ 400 | Correlates with radical anion stability |
Note: The quantitative data in this table is illustrative and based on trends described in the literature.[1][2][3] Actual experimental values will vary based on the specific setup, reagent concentrations, and instrumentation.
Experimental Protocols
This section provides a detailed protocol for performing ECL measurements in a mixed solvent system of acetonitrile and this compound.
Materials and Reagents
-
Luminophores: 9,10-Diphenylanthracene (DPA), Rubrene, Anthracene (analytical grade)
-
Non-Emitting Partners: 1,4-Benzoquinone, 1,4-Naphthoquinone (reagent grade)
-
Solvents:
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) (electrochemical grade)
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference electrode
Instrumentation
-
Potentiostat/Galvanostat: Capable of cyclic voltammetry and potential pulsing (e.g., CHI Electrochemical Analyzer).
-
ECL Detector: Photomultiplier tube (PMT) or a CCD camera coupled to a monochromator.
-
Electrochemical Cell: A three-electrode cell suitable for ECL measurements, typically with an optically transparent window.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of the luminophore (e.g., 10 mM), non-emitting partner (e.g., 10 mM), and supporting electrolyte (e.g., 0.5 M) in acetonitrile.
-
Solvent Mixture: Prepare the desired mixed solvent system by combining acetonitrile and this compound in the desired volume ratio (e.g., 1:1 v/v).
-
Working Solution: In a volumetric flask, add the appropriate volumes of the stock solutions to the mixed solvent to achieve the final desired concentrations (e.g., 1 mM luminophore, 1 mM non-emitting partner, and 0.1 M supporting electrolyte).
-
Deoxygenation: Purge the working solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can quench the ECL reaction. Maintain an inert atmosphere over the solution during the experiment.
Experimental Procedure
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent mixture.
-
Cyclic Voltammetry (CV):
-
Assemble the three-electrode cell with the deoxygenated working solution.
-
Record the cyclic voltammogram of the solution containing the luminophore and the non-emitting partner to determine their oxidation and reduction potentials.
-
Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the luminophore, and then reverse the scan to a potential sufficiently negative to reduce the non-emitting partner.
-
-
ECL Generation (Annihilation Pathway):
-
Position the electrochemical cell in front of the light detector.
-
Apply a potential waveform that alternately generates the radical cation of the luminophore and the radical anion of the non-emitting partner. This can be achieved by pulsing the potential between the oxidation potential of the luminophore and the reduction potential of the non-emitting partner.
-
Simultaneously record the light emission (photocurrent from the PMT or spectra from the CCD).
-
-
Data Analysis:
-
Integrate the ECL intensity over time to obtain a measure of the total light emitted.
-
Correlate the ECL intensity with the applied potential to understand the potential-dependent emission.
-
If a CCD is used, acquire the ECL spectrum to confirm the identity of the emitting species.
-
Calculate the relative ECL efficiency by comparing the integrated ECL intensity to that of a standard luminophore under identical conditions.
-
Visualizations
Signaling Pathway
Caption: Annihilation ECL pathway in a luminophore-quinone system.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanobiosensing Based on Electro-Optically Modulated Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ab initio SQM FF Calculations of Vibrational Frequencies of Acetonitrile Coordinated to Lewis Acids | Sciact - научная деятельность [biblhelper.catalysis.ru]
Application Note: Synthesis of 2-Nitro-5-fluorobenzotrifluoride via Nitration of 3-Fluorobenzotrifluoride
Abstract
This application note provides a detailed protocol for the synthesis of 2-nitro-5-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved through the electrophilic nitration of 3-fluorobenzotrifluoride using a mixture of nitric acid and concentrated sulfuric acid. This document outlines the reaction conditions, purification methods, and expected yields, offering a reproducible and efficient procedure for researchers in organic synthesis and drug discovery.
Introduction
2-Nitro-5-fluorobenzotrifluoride is a valuable building block in organic chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The introduction of a nitro group ortho to the trifluoromethyl group and meta to the fluorine atom is a strategic transformation that enables further functionalization. The described method employs a standard nitrating mixture (HNO₃/H₂SO₄) to achieve this conversion with good yield and purity.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 2-nitro-5-fluorobenzotrifluoride as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | This compound (m-fluorobenzotrifluoride) | [1] |
| Nitrating Agent | Mixture of Nitric Acid and Concentrated Sulfuric Acid | [1][2] |
| Molar Ratio (Nitrating Agent:Substrate) | 1.1 to 1.5 : 1 | [1] |
| Reaction Temperature | Cooled to <10°C initially, not exceeding 25°C during addition | [1] |
| Reaction Time | 2.5 hours at room temperature after addition | [1] |
| Product Purity | 92.1% - 92.5% | [1] |
| Yield | 88.1% - 89.7% | [1] |
Detailed Experimental Protocol
Materials:
-
This compound (m-fluorobenzotrifluoride)
-
Nitric acid (e.g., 65-70%)
-
Concentrated sulfuric acid (98%)
-
Petroleum ether or n-hexane
-
Ice
-
Water
-
Sodium bicarbonate solution (optional, for washing)
Equipment:
-
Four-necked round-bottom flask
-
Constant pressure dropping funnel
-
Mechanical stirrer
-
Low-temperature bath (e.g., ice-salt bath)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup:
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add 0.53 kg of nitric acid to 2.78 kg of concentrated sulfuric acid while cooling in an ice bath to prepare the nitrating mixture.[1]
-
Transfer the prepared nitrating mixture to the constant pressure dropping funnel.
-
-
Nitration Reaction:
-
With vigorous stirring, add the nitrating mixture dropwise to the cooled this compound in the reaction flask.[1]
-
Maintain the internal reaction temperature below 25°C throughout the addition process.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 hours to ensure the reaction goes to completion.[1]
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture.
-
Carefully pour the reaction mixture into a larger beaker containing a significant amount of crushed ice and water with stirring.
-
Transfer the resulting mixture to a large separatory funnel and allow the layers to separate.
-
Separate the lower organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product, although this is not explicitly mentioned in the primary source.
-
The organic layer can be washed with water and a dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine.
-
-
Purification:
-
Recrystallize the crude product from approximately 10 kg of petroleum ether or n-hexane.[1]
-
Cool the solution to a low temperature (<10°C for petroleum ether, <-5°C for n-hexane) to induce crystallization.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the product under vacuum to yield 1.4 kg to 1.42 kg of 2-nitro-5-fluorobenzotrifluoride as a solid.[1] The expected purity is between 92.1% and 92.5%, with a yield of 88.1% to 89.7%.[1]
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.
-
Always add acid to water, not the other way around, when preparing aqueous solutions. In the case of preparing the nitrating mixture, the less dense acid is typically added to the denser acid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-nitro-5-fluorobenzotrifluoride.
References
Application Notes and Protocols: 3-Fluorobenzotrifluoride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Fluorobenzotrifluoride (CAS 401-80-9) is a versatile fluorinated aromatic compound with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. While its utility as a solvent and a key intermediate in organic synthesis is well-documented, its direct role as a monomer in the synthesis of fluorinated polymers is not a widely reported or established application based on current scientific literature. These application notes provide a comprehensive overview of the known uses of this compound, its physicochemical properties, and general protocols for its application in relevant chemical transformations. Furthermore, this document will briefly cover general strategies for the synthesis of fluorinated polymers to provide context on why this compound is not a typical starting material for such processes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | References |
| CAS Number | 401-80-9 | [1][2] |
| Molecular Formula | C₇H₄F₄ | [1][2] |
| Molecular Weight | 164.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 101-102 °C | [2] |
| Density | 1.302 g/mL at 25 °C | |
| Refractive Index | n20/D 1.401 | |
| Flash Point | 7 °C (44.6 °F) | |
| Solubility | Soluble in chloroform | [2] |
Established Applications of this compound
The primary applications of this compound are centered on its use as a specialized solvent and as a building block in organic synthesis.
Fluorinated Aromatic Solvent
This compound is utilized as a fluorinated aromatic solvent in various chemical reactions. For instance, it has been employed in studies of electrogenerated chemiluminescence of compounds like 9,10-diphenylanthracene, rubrene, and anthracene.[1] Its unique properties, such as enhanced stability and potential for improved solubility and selectivity, make it a valuable solvent in specific reaction environments.[3]
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] A notable example is its use in the preparation of 2-nitro-5-fluorobenzotrifluoride through a nitration reaction.[1] The presence of the trifluoromethyl group and the fluorine atom can impart desirable properties such as increased metabolic stability and bioavailability to the final products.[3]
Photochemical Reactions
This compound is also used in photochemical reactions with aliphatic amines and in photocycloaddition reactions.[2]
Synthesis of this compound
A general and established method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 3-aminobenzotrifluoride.[4]
Experimental Protocol: Synthesis of this compound from 3-Aminobenzotrifluoride
Materials:
-
3-Aminobenzotrifluoride
-
o-Dichlorobenzene or Benzonitrile (solvent)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) or Boron trifluoride dihydrate (BF₃·2H₂O)
-
tert-Butyl nitrite (B80452)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Thermocouple
-
Stirring system
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, thermocouple, and a stirring system, dissolve m-aminobenzotrifluoride in o-dichlorobenzene or benzonitrile.
-
Maintain the reaction temperature below 0 °C.
-
Slowly add 1.4-1.5 molar equivalents of BF₃·Et₂O or BF₃·2H₂O to the solution.
-
At ambient temperature, add tert-butyl nitrite dissolved in the same solvent to the reaction mixture.
-
Heat the reaction medium to the desired temperature and for the specified time to complete the reaction.
-
The product, this compound, can then be isolated and purified using standard techniques.
The Role of this compound in the Context of Fluorinated Polymer Synthesis
The chemical structure of this compound lacks a readily polymerizable functional group, such as a vinyl group or a reactive site for condensation polymerization under standard conditions. This inherent stability makes it a good solvent but a poor monomer.
Hypothetical Pathway for Monomer Synthesis from this compound
Theoretically, this compound could be chemically modified to introduce a polymerizable group. The following diagram illustrates a hypothetical multi-step synthesis to convert this compound into a styrenic monomer, which could then undergo polymerization. It is crucial to note that this is a conceptual pathway and not an established experimental protocol found in the literature.
References
Application Notes and Protocols for Photocycloaddition Reactions Involving 3-Fluorobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the intramolecular [2+2] photocycloaddition of 3-fluorobenzotrifluoride derivatives to construct fluorinated tricyclic scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints and physicochemical properties imparted by the fluorine and trifluoromethyl groups.
The information presented herein is primarily based on the findings reported in the key publication: Fort, D. A., Woltering, T. J., Nettekoven, M., Knust, H., & Bach, T. (2012). Synthesis of fluorinated tricyclic scaffolds by intramolecular [2+2] photocycloaddition reactions. Angewandte Chemie International Edition, 51(40), 10169-10172.
Overview and Application
The intramolecular [2+2] photocycloaddition of benzotrifluoride (B45747) derivatives tethered to an alkene offers a direct and efficient method for the synthesis of complex, fluorinated polycyclic molecules. This light-mediated reaction proceeds by the excitation of the aromatic ring, which then undergoes a cycloaddition with the tethered double bond. The substitution pattern on the aromatic ring, including the presence of a fluorine atom and a trifluoromethyl group, can influence the regioselectivity and efficiency of the reaction.
These resulting tricyclic structures can serve as valuable building blocks in drug discovery programs, providing access to novel chemical space with constrained topologies. The fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of potential drug candidates.
Reaction Mechanism and Stereochemistry
The intramolecular [2+2] photocycloaddition is believed to proceed through an excited triplet state of the benzotrifluoride chromophore. Upon irradiation with UV light, the aromatic ring is excited and reacts with the tethered alkene to form a diradical intermediate. Subsequent ring closure affords the cyclobutane (B1203170) ring, leading to the formation of the tricyclic product.
The reaction typically proceeds with a high degree of stereoselectivity, with the stereochemistry of the newly formed chiral centers being controlled by the geometry of the tether and the approach of the alkene to the excited aromatic ring.
Quantitative Data Summary
The following table summarizes the quantitative data for the intramolecular [2+2] photocycloaddition of various this compound derivatives as reported by Fort et al. (2012).
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-(Allyloxy)-1-fluoro-3-(trifluoromethyl)benzene | 1-Fluoro-9-(trifluoromethyl)-2-oxa-tricyclo[4.3.1.05,10]deca-7,9-diene | 75 | >98:2 |
| 2-(But-3-en-1-yloxy)-1-fluoro-3-(trifluoromethyl)benzene | 1-Fluoro-10-(trifluoromethyl)-2-oxa-tricyclo[5.3.1.06,11]undeca-8,10-diene | 80 | >98:2 |
| 2-(Pent-4-en-1-yloxy)-1-fluoro-3-(trifluoromethyl)benzene | 1-Fluoro-11-(trifluoromethyl)-2-oxa-tricyclo[6.3.1.07,12]dodeca-9,11-diene | 82 | >98:2 |
| N-Allyl-2-fluoro-6-(trifluoromethyl)aniline | 1-Fluoro-9-(trifluoromethyl)-2-aza-tricyclo[4.3.1.05,10]deca-7,9-diene | 65 | >98:2 |
| N-(But-3-en-1-yl)-2-fluoro-6-(trifluoromethyl)aniline | 1-Fluoro-10-(trifluoromethyl)-2-aza-tricyclo[5.3.1.06,11]undeca-8,10-diene | 71 | >98:2 |
Experimental Protocols
4.1. General Protocol for the Intramolecular [2+2] Photocycloaddition
This protocol is a representative procedure based on the work of Fort et al. (2012).
Materials:
-
Appropriate 2-(alkenyloxy)- or 2-(alkenylamino)-1-fluoro-3-(trifluoromethyl)benzene substrate
-
Anhydrous solvent (e.g., acetonitrile (B52724) or acetone)
-
High-pressure mercury lamp or other suitable UV light source
-
Photoreactor with a quartz immersion well and cooling system
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Prepare a solution of the substrate in the chosen anhydrous solvent in a quartz reaction vessel. The concentration of the substrate is typically in the range of 0.01-0.05 M.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes. This is crucial to prevent quenching of the excited state by oxygen.
-
Place the reaction vessel in the photoreactor and ensure the cooling system is active to maintain a constant temperature (typically room temperature).
-
Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrate and the lamp's power, typically ranging from 4 to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tricyclic product.
4.2. Protocol for the Synthesis of 2-(Allyloxy)-1-fluoro-3-(trifluoromethyl)benzene
This protocol describes the synthesis of a representative starting material.
Materials:
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a solution of 2-fluoro-6-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(allyloxy)-1-fluoro-3-(trifluoromethyl)benzene.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of fluorinated tricyclic scaffolds via intramolecular [2+2] photocycloaddition.
Caption: General workflow for the synthesis of fluorinated tricyclic scaffolds.
The Strategic Role of 3-Fluorobenzotrifluoride in the Synthesis of Advanced Benzotrifluoride Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Fluorobenzotrifluoride is a pivotal building block in modern medicinal and materials chemistry. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, render it an exceptionally versatile precursor for the synthesis of a diverse array of benzotrifluoride (B45747) derivatives. The electron-withdrawing nature of the trifluoromethyl group activates the C-F bond towards nucleophilic aromatic substitution, while the fluorine atom itself can participate in various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation.
Introduction: The Versatility of this compound
This compound (α,α,α,3-tetrafluorotoluene) serves as a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the fluorine atom provides a reactive handle for further molecular elaboration.[1][2] This unique combination of properties allows for the strategic introduction of the benzotrifluoride moiety into target molecules, often leading to improved efficacy and pharmacokinetic profiles.
The primary synthetic routes involving this compound are:
-
Nucleophilic Aromatic Substitution (SNA): The fluorine atom can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond can be activated under specific catalytic conditions to participate in reactions such as Suzuki and Buchwald-Hartwig couplings.
-
Directed ortho-Metalation (DoM): The trifluoromethyl group can influence the regioselectivity of deprotonation, allowing for functionalization at the ortho position.
This document will detail the experimental conditions for these transformations, providing researchers with a practical guide to leveraging the synthetic potential of this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound proceeds from m-aminobenzotrifluoride via a modified Balz-Schiemann reaction.[3]
Experimental Protocol: Synthesis of this compound from m-Aminobenzotrifluoride
Materials:
-
m-Aminobenzotrifluoride
-
o-Dichlorobenzene or Benzonitrile (solvent)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) or Boron trifluoride dihydrate (BF₃·2H₂O)
-
tert-Butyl nitrite (B80452)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Thermocouple
-
Stirring system
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, thermocouple, and stirring system, dissolve m-aminobenzotrifluoride in o-dichlorobenzene or benzonitrile.
-
Cool the reaction mixture to below 0 °C.
-
Slowly add 1.4-1.5 molar equivalents of BF₃·Et₂O or BF₃·2H₂O to the cooled solution.
-
At ambient temperature, add a solution of tert-butyl nitrite in the same solvent to the reaction mixture.
-
Heat the reaction medium to 90 °C for approximately 40 minutes.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the reaction mixture is worked up using standard procedures to isolate the this compound product.
Quantitative Data:
| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
| m-Aminobenzotrifluoride | tert-Butylnitrite, Boron trifluoride diethyl etherate | 1,2-Dichlorobenzene | 90 °C | 40 min | 44% | [3] |
Applications in Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing trifluoromethyl group in this compound activates the fluorine atom for nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups.
Synthesis of 3-Alkoxybenzotrifluorides
General Reaction: The reaction of this compound with alkoxides or phenols in the presence of a base yields the corresponding 3-alkoxybenzotrifluoride derivatives.
Experimental Protocol: Synthesis of 3-Phenoxybenzotrifluoride
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of 3-Aminobenzotrifluoride Derivatives
General Reaction: Amines can displace the fluorine atom of this compound to form a variety of N-substituted 3-aminobenzotrifluoride derivatives.
Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethyl)aniline
Materials:
-
This compound
-
Aniline (B41778) derivative
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel suitable for heating
Procedure:
-
Combine this compound (1.0 eq.), the desired aniline (1.2 eq.), and potassium carbonate (2.0 eq.) in a reaction vessel.
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by crystallization or column chromatography.
Quantitative Data for SNA Reactions:
| Nucleophile | Base | Solvent | Temperature | Time | Product | Yield |
| Phenol | K₂CO₃ | DMF | 120 °C | 12 h | 3-Phenoxybenzotrifluoride | High |
| Aniline | K₂CO₃ | DMSO | 150 °C | 24 h | N-Phenyl-3-(trifluoromethyl)aniline | Moderate to High |
| Morpholine | K₂CO₃ | DMF | 100 °C | 8 h | 4-(3-(Trifluoromethyl)phenyl)morpholine | High |
Note: Yields are generalized based on typical SNA reactions of activated fluoroarenes. Specific yields may vary depending on the exact substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally strong, under appropriate palladium catalysis, this compound can participate in cross-coupling reactions, offering an alternative to the corresponding bromo or iodo derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base
-
Anhydrous toluene (B28343) or 1,4-dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 eq.).
-
Add the arylboronic acid (1.2-1.5 eq.) and this compound (1.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by GC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds between this compound and a wide range of amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or THF
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox or using a Schlenk line, charge a reaction vessel with the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 eq.).
-
Add the amine (1.2 eq.) and this compound (1.0 eq.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 90-120 °C.
-
Monitor the reaction's progress. Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, perform a standard workup, and purify by chromatography.
Quantitative Data for Palladium-Catalyzed Reactions:
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 °C | Moderate to High |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 °C | High |
Note: The reactivity of the C-F bond in these reactions is lower than C-Br or C-I bonds, and thus catalyst and ligand choice is critical for achieving good yields.
Directed ortho-Metalation (DoM)
The trifluoromethyl group is a moderate directing group for ortho-metalation.[4] This allows for the regioselective functionalization of the 2-position of the benzotrifluoride core.
Experimental Protocol: ortho-Lithiation and Electrophilic Quench
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add TMEDA (1.2 eq.) to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add s-BuLi (1.1 eq.) and stir at -78 °C for 1-2 hours to allow for ortho-lithiation.
-
Add the electrophile (1.2 eq.) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, perform an aqueous workup, and purify by standard methods.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of benzotrifluoride derivatives. Its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and directed ortho-metalation reactions provides medicinal and materials chemists with a powerful toolkit for the construction of complex molecules with desirable properties. The protocols and data presented in this document serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. Careful consideration of reaction conditions, particularly in palladium-catalyzed processes, is crucial for achieving optimal outcomes.
References
Application Notes and Protocols for Employing 3-Fluorobenzotrifluoride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-fluorobenzotrifluoride and its derivatives in key palladium-catalyzed cross-coupling reactions. The trifluoromethyl and fluoro-substituents on the benzene (B151609) ring offer unique electronic properties that are highly valuable in the synthesis of novel pharmaceuticals and functional materials. The following sections detail the application of this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its electron-withdrawing trifluoromethyl group and the presence of a fluorine atom significantly influence the reactivity of the aromatic ring, making it an interesting substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
This document provides detailed methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using a common precursor, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, which can be synthesized from this compound. The protocols are based on established literature procedures and are intended to serve as a starting point for researchers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following protocol is for the coupling of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with various arylboronic acids.
Data Presentation: Suzuki-Miyaura Coupling of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane (B91453) | 90 | 6-8 | 66 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 6-8 | 70 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 6-8 | 63 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the synthesis of 3-fluoro-5-(trifluoromethyl)-1,1'-biphenyl derivatives:
A mixture of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv.), the corresponding arylboronic acid (1.3 equiv.), and cesium carbonate (2.2 equiv.) is taken in a round-bottom flask. Tetrakis(triphenylphosphine)palladium(0) (3 mol%) is added, and the flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane is added, and the reaction mixture is heated at 90 °C for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl (B1667301) derivative.
Figure 1. General workflow for the Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The following is a generalized protocol for the amination of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Data Presentation: Buchwald-Hartwig Amination of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | BINAP (4) | Cs₂CO₃ | Toluene | 90 | 48 | 61[1] |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the synthesis of N-aryl-3-fluoro-5-(trifluoromethyl)aniline derivatives:
An oven-dried Schlenk tube is charged with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv.), the palladium precatalyst, and the phosphine (B1218219) ligand. The tube is evacuated and backfilled with argon. The anhydrous solvent, the amine (1.2 equiv.), and the base (1.4 equiv.) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired arylamine product.
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes.
Data Presentation: Sonogashira Coupling of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | 88 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 80 | 16 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Et₃N | Toluene | 70 | 24 | 91 |
Experimental Protocol: Sonogashira Coupling
General Procedure for the synthesis of 1-fluoro-3-(alkynyl)-5-(trifluoromethyl)benzene derivatives:
To a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF) are added the palladium catalyst, copper(I) iodide, and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.). The reaction mixture is deoxygenated by bubbling with argon for 15-20 minutes. The reaction is then stirred at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Figure 3. Interconnected catalytic cycles of the Sonogashira coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3-Fluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and industrially relevant methods for synthesizing this compound are:
-
The Balz-Schiemann Reaction: This is a classical and widely used method that starts with the diazotization of 3-Aminobenzotrifluoride (also known as 3-(trifluoromethyl)aniline) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1][2]
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The Halex Reaction: This method involves a nucleophilic aromatic substitution (SNAr) where a leaving group, typically chloride, on an activated aromatic ring is displaced by a fluoride (B91410) anion.[3] For this synthesis, the starting material would be 3-Chlorobenzotrifluoride. The trifluoromethyl group helps to activate the ring for this substitution.
Troubleshooting Guide: The Balz-Schiemann Reaction
This guide addresses common issues encountered when synthesizing this compound from 3-Aminobenzotrifluoride.
Caption: Experimental workflow for the Balz-Schiemann reaction.
Q2: My overall yield is low (<50%). What are the most critical steps to investigate?
A2: Low yield in the Balz-Schiemann reaction can often be traced back to two key stages: the diazotization and the decomposition. Incomplete reaction, side reactions, or mechanical loss during isolation are common culprits.
Q3: How can I optimize the diazotization step?
A3: The formation of the diazonium salt is highly sensitive to temperature.
-
Temperature Control: Maintain a low temperature, typically below 0°C, throughout the addition of the diazotizing agent (e.g., tert-butyl nitrite (B80452) or sodium nitrite).[4] Higher temperatures can lead to premature decomposition of the diazonium salt and formation of phenolic byproducts.
-
Reagent Stoichiometry: Use a slight excess of the fluoroboric acid or boron trifluoride etherate (e.g., 1.4-1.5 molar equivalents) to ensure complete conversion of the amine to the diazonium tetrafluoroborate salt.[4]
Q4: I'm concerned about the safety of isolating the diazonium salt. Are there alternatives?
A4: Yes, the isolation of potentially explosive diazonium salts is a significant concern.[5] Modern variations of the Balz-Schiemann reaction can mitigate this risk:
-
One-Pot Procedures: Perform the diazotization and subsequent fluoro-dediazoniation in a single pot without isolating the intermediate. This can be achieved by using reagents like tert-butyl nitrite and boron trifluoride etherate in an organic solvent.[6]
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Alternative Fluoride Sources: Using organotrifluoroborates as fluoride sources can enable the reaction to proceed under milder conditions and in a solution phase, obviating the need to isolate the dry, hazardous salt.[5]
Q5: The thermal decomposition step gives a dark, tarry residue and low yield. How can I improve this?
A5: Harsh decomposition conditions are a known drawback of the traditional Balz-Schiemann reaction.[7]
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Temperature & Pressure: High temperatures (often over 100°C) are typically required, which can cause charring and side reactions.[7] Careful, controlled heating is essential. Performing the decomposition under vacuum can help remove the product as it forms, minimizing degradation.
-
Milder Conditions: Consider catalytic approaches. For instance, the use of a hypervalent iodine(III) catalyst has been shown to enable the fluorination to proceed under much milder conditions, reducing the activation energy and byproduct formation.[7]
Caption: Troubleshooting flowchart for low yield in the Balz-Schiemann reaction.
Troubleshooting Guide: The Halex Reaction
Q6: Can I use the Halex reaction to synthesize this compound from 3-Chlorobenzotrifluoride?
A6: Yes, this is a viable alternative. The Halex reaction is a nucleophilic aromatic substitution that works best on electron-deficient aromatic rings.[3] The electron-withdrawing trifluoromethyl group on 3-Chlorobenzotrifluoride activates the ring, making it susceptible to nucleophilic attack by fluoride.
Q7: What are the key parameters to optimize for the Halex reaction?
A7: Success in the Halex reaction depends heavily on the choice of solvent, fluoride source, and temperature.
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Solvent: High-boiling point, polar aprotic solvents are required to facilitate the reaction and dissolve the fluoride salt.[8] Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are commonly used.[8][9] DMSO has been shown to give dramatically higher yields in some cases compared to DMF or sulfolane.[9]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source.[8] The reaction is often heterogeneous, so efficient stirring is crucial. More soluble sources like cesium fluoride (CsF) or tetralkylammonium fluorides can be used to improve reaction rates but are more expensive.[3][10]
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Temperature: The reaction typically requires high temperatures, often in the range of 150–250°C, to proceed at a reasonable rate.[8]
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Catalyst: A phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride (TMAC), is often employed to help transfer the fluoride anion into the organic phase, which can accelerate the reaction.[11]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Starting Material | 3-Chlorobenzotrifluoride | 3-Chlorobenzotrifluoride | 3-Chlorobenzotrifluoride | Conversion to Product |
| Fluoride Source | Anhydrous KF | Anhydrous KF | CsF | CsF is more soluble, may increase rate |
| Solvent | DMF | Sulfolane | DMSO | DMSO often provides superior yields[9] |
| Catalyst | None | Phase-Transfer Catalyst | Phase-Transfer Catalyst | Catalyst should accelerate the reaction[11] |
| Temperature | 180°C | 180°C | 160°C | Lower temp may be possible with better solvent/catalyst |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from a general procedure.[4][12]
Materials:
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3-Aminobenzotrifluoride
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Boron trifluoride diethyl etherate (BF3·Et2O) (1.4-1.5 eq)
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tert-Butyl nitrite (1.1 eq)
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1,2-Dichlorobenzene (B45396) (solvent)
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Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, thermocouple, and a stirring system, add boron trifluoride diethyl etherate.
-
Cool the flask to a temperature below 0°C using an ice-salt bath.
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Slowly add a solution of 3-Aminobenzotrifluoride dissolved in 1,2-dichlorobenzene to the cooled BF3·Et2O, ensuring the temperature remains below 0°C.
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Once the addition is complete, slowly add tert-butyl nitrite, also dissolved in 1,2-dichlorobenzene, to the reaction mixture at ambient temperature.
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After the addition of the nitrite, heat the reaction medium to 90°C and maintain for approximately 40-45 minutes. Gas evolution (N2 and BF3) will be observed.
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Monitor the reaction by GC to confirm the consumption of the starting material.
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Upon completion, cool the reaction mixture. Isolate the crude product by careful distillation from the reaction mixture.
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Purify the this compound by fractional distillation.
Expected Yield: A literature example using this method reports a yield of approximately 44%.[4]
| Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Reported Yield (%) | Reference |
| tert-butylnitrite; BF3·Et2O | ~1.1; ~1.4 | 1,2-dichloro-benzene | 90°C | 0.67 | 44 | [4] |
Protocol 2: General Conditions for Synthesis via Halex Reaction
This protocol provides general guidelines based on typical Halex reaction conditions.[3][8][9]
Materials:
-
3-Chlorobenzotrifluoride
-
Anhydrous Potassium Fluoride (KF) (2-3 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Phase-transfer catalyst (e.g., TMAC) (optional, 5-10 mol%)
Procedure:
-
Ensure all glassware is thoroughly dried. Add anhydrous potassium fluoride and the phase-transfer catalyst (if used) to a reaction flask equipped with a mechanical stirrer and a reflux condenser.
-
Add dry DMSO to the flask.
-
Add 3-Chlorobenzotrifluoride to the mixture.
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Heat the heterogeneous mixture to 160-190°C with vigorous stirring.
-
Monitor the reaction progress over several hours using GC analysis by periodically taking aliquots from the reaction mixture.
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Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
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Filter the mixture to remove the solid potassium salts (KF and KCl).
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Isolate the product from the DMSO solvent, typically by aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and subsequent distillation.
-
Purify the this compound by fractional distillation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Halex process - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. icheme.org [icheme.org]
- 12. This compound | 401-80-9 [amp.chemicalbook.com]
side reactions and byproduct formation in 3-Fluorobenzotrifluoride nitration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 3-fluorobenzotrifluoride.
Troubleshooting Guide
Encountering unexpected results during the nitration of this compound can be a common challenge. The formation of side products is a primary concern, impacting yield and purity. This guide addresses the most frequent issues, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Nitro Isomer | - Suboptimal reaction temperature.- Inappropriate acid concentration.- Insufficient reaction time. | - Optimize the reaction temperature. Lower temperatures (e.g., -20°C to 10°C) may favor the formation of specific isomers.[1]- Use a high concentration of nitric acid (e.g., 98%) or a mixture of nitric and sulfuric acids.[1]- Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Formation of Multiple Isomers | - The directing effects of the fluorine and trifluoromethyl groups on the aromatic ring lead to the formation of a mixture of isomers, primarily 2-nitro-5-fluorobenzotrifluoride, 4-nitro-3-fluorobenzotrifluoride, and 2-nitro-3-fluorobenzotrifluoride.[1][2] | - Isomer formation is inherent to this reaction. Separation of isomers can be achieved by distillation or chromatography.[1]- Adjusting reaction conditions, such as the presence or absence of sulfuric acid, may alter the isomer ratio.[1] |
| Presence of Dinitrated Byproducts | - High reaction temperatures.- Prolonged reaction times.- Excess of nitrating agent. | - Maintain a lower reaction temperature.- Reduce the reaction time once the formation of the desired mononitrated product is maximized.- Use a stoichiometric amount of the nitrating agent. |
| Darkening of the Reaction Mixture | - Formation of nitrogen dioxide (NO₂) gas, a common byproduct in nitration reactions.[3]- Oxidation of starting material or products under harsh conditions. | - Ensure the reaction is performed in a well-ventilated fume hood.- Use milder reaction conditions if possible. |
| Hydrolysis of the Trifluoromethyl Group | - Presence of a high concentration of sulfuric acid at elevated temperatures. | - While less common under typical nitration conditions, if hydrolysis is suspected, reducing the sulfuric acid concentration or the reaction temperature may be beneficial.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the nitration of this compound?
A1: The main byproducts are positional isomers of the desired nitrated product. Due to the directing effects of the fluorine (ortho, para-directing) and trifluoromethyl (meta-directing) groups, you can expect a mixture of isomers, including 2-nitro-5-fluorobenzotrifluoride, 4-nitro-3-fluorobenzotrifluoride, and 2-nitro-3-fluorobenzotrifluoride. The exact ratio will depend on the reaction conditions.[1][2]
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
A2: Controlling the regioselectivity is challenging. However, you can influence the isomer distribution by modifying the reaction conditions. For instance, the use of sulfuric acid as a co-solvent has been reported to sometimes increase the formation of the 4- and 6-nitro isomers in the nitration of 3-alkyl benzotrifluorides.[1] Experimenting with different nitrating agents and reaction temperatures may also help in favoring the formation of a particular isomer.[1]
Q3: What is the role of sulfuric acid in the nitration mixture?
A3: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene (B151609) ring.[5] It also helps to maintain a high acid concentration by absorbing the water produced during the reaction.[6]
Q4: Can dinitration occur, and how can I avoid it?
A4: Yes, dinitration is a potential side reaction, especially under harsh conditions such as high temperatures, long reaction times, or with a large excess of the nitrating agent. To favor mono-nitration, it is advisable to use controlled temperatures, monitor the reaction progress to avoid excessive reaction times, and use a stoichiometric amount of the nitrating agent.[7]
Q5: Are there any safety precautions I should be aware of during this reaction?
A5: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[5] Always conduct the reaction in a fume hood, wear appropriate personal protective equipment (PPE), and have a means to control the temperature, such as an ice bath. The reaction can also produce toxic nitrogen dioxide gas, which is a reddish-brown vapor.[3]
Quantitative Data on Isomer Distribution
| Substrate | Reaction Conditions | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | 5-Nitro Isomer (%) | Reference |
| 3-Methylbenzotrifluoride (B1360241) | 98% HNO₃, -16°C to -22°C | 46.6 | 26.9 | 26.5 | - | [1] |
| 3-Methylbenzotrifluoride | 90% HNO₃, -5°C to 10°C | 44.2 | 24.5 | 31.1 | - | [1] |
| 3-Methylbenzotrifluoride | Conc. HNO₃, ~5°C | 44 | 21 | 33 | 2 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the nitration of substituted benzotrifluorides, which can be adapted for this compound.
Protocol 1: Nitration with Nitric Acid
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 3.97 moles of 98% nitric acid.
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Cooling: Cool the nitric acid to approximately -18°C using a suitable cooling bath.
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Addition of Substrate: Slowly add 0.62 moles of 3-substituted benzotrifluoride (B45747) dropwise to the stirred nitric acid, maintaining the temperature between -16°C and -22°C. The addition may take around 2 hours.[1]
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Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.[1]
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Work-up: Pour the reaction mixture into ice water. Extract the nitrated products with an organic solvent like methylene (B1212753) chloride.
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Purification: Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid. The individual isomers can then be separated by distillation.[1]
Protocol 2: Nitration in a Solvent
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Preparation: Dissolve 2 grams of 3-substituted benzotrifluoride in 5 ml of methylene chloride.
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Nitrating Mixture: In a separate flask, dissolve 6 grams of 98% nitric acid in 10 ml of methylene chloride and cool to -20°C to -25°C.
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Reaction: Add the solution of the benzotrifluoride dropwise to the stirred nitrating mixture, maintaining the low temperature.
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Warming: After the addition, allow the reaction mixture to warm to 15°C to ensure the reaction goes to completion.
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Work-up: Pour the mixture into ice water and wash with a sodium bicarbonate solution.
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Isolation: Recover the product from the organic layer.[1]
Visualizations
Caption: Reaction pathway for the nitration of this compound.
Caption: Troubleshooting workflow for this compound nitration.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process | MDPI [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Fluorobenzotrifluoride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobenzotrifluoride. The following information is designed to address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture synthesized via the Balz-Schiemann reaction?
A1: The most common impurities originating from the Balz-Schiemann reaction include unreacted starting materials, such as 3-aminobenzotrifluoride, and byproducts formed from side reactions. These can include phenolic compounds, like 3-hydroxybenzotrifluoride, arising from the reaction of the diazonium salt with water. Other potential impurities are residual solvents used in the reaction and workup.
Q2: What is the recommended general method for purifying crude this compound?
A2: The most effective and widely used method for purifying this compound is fractional distillation. This technique separates compounds based on differences in their boiling points. Given the boiling point of this compound (101-102 °C), it can be effectively separated from higher-boiling impurities. For removal of acidic impurities like phenolic byproducts, a preliminary extractive workup with a mild base is recommended prior to distillation.
Q3: How can I confirm the purity of my this compound sample?
A3: The purity of your this compound sample can be reliably determined using gas chromatography-mass spectrometry (GC-MS). This technique will separate the components of your sample and provide a mass spectrum for each, allowing for their identification and quantification. A high-purity sample should show a major peak corresponding to this compound with minimal to no other significant peaks.
Troubleshooting Guides
Fractional Distillation Issues
Q: My fractional distillation is not giving a good separation between this compound and a suspected impurity. What could be the problem and how do I fix it?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
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Check Boiling Points: Ensure there is a sufficient difference in boiling points between this compound and the impurity. Refer to the table below for boiling points of common impurities. If the boiling points are very close, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) is necessary.
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Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. If the distillation is too fast, the theoretical plates in the column will not be effectively established, leading to poor separation. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
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Ensure Proper Insulation: The fractionating column should be well-insulated to maintain a proper temperature gradient. Wrapping the column with glass wool or aluminum foil can prevent heat loss and improve separation efficiency.
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Check for Azeotropes: While less common for this specific system, the formation of an azeotrope (a mixture with a constant boiling point) can prevent separation by distillation. If you suspect an azeotrope, you may need to consider alternative purification methods or use a different solvent system in a prior extractive workup to remove the problematic impurity.
Removal of Colored Impurities
Q: My crude this compound is colored (yellow to brown). What is the cause and how can I remove the color?
A: Colored impurities are often high molecular weight byproducts or degradation products, which can include tarry residues sometimes formed in the Balz-Schiemann reaction.
-
Extractive Workup: Before distillation, wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution. This will help remove acidic and colored impurities. Follow this with a water wash and then a brine wash to remove residual water.
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Activated Carbon Treatment: If the color persists after an aqueous wash, you can try treating the crude product (dissolved in a suitable organic solvent) with a small amount of activated carbon. Stir for a short period and then filter off the carbon before proceeding with distillation. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Chemical Structure | Boiling Point (°C) |
| This compound | C₇H₄F₄ | 101-102[1] |
| 3-Hydroxybenzotrifluoride | C₇H₅F₃O | 178-179[2][3] |
| 3-Chlorobenzotrifluoride | C₇H₄ClF₃ | 137-138 |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 151-152[4][5] |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if the crude product is not already in solution.
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Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate and drain the aqueous layer.
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Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
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Wash the organic layer with water.
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Finally, wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.
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Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
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Filter off the drying agent to obtain the crude, neutralized this compound solution, which is now ready for distillation.
Protocol 2: Fractional Distillation of this compound
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Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
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Ensure all glass joints are properly sealed.
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Place the dried crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
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Slowly heat the distillation flask.
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Collect any low-boiling fractions (e.g., residual solvent) that distill over first in a separate receiving flask.
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As the temperature approaches the boiling point of this compound (101-102 °C), change to a clean receiving flask.
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Collect the fraction that distills over at a constant temperature of 101-102 °C. This is your purified product.
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Stop the distillation when the temperature begins to rise significantly above 102 °C or when only a small amount of residue remains in the distillation flask.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Jiangsu Dahua Chemical Industrial Co., Ltd.--3-Hydroxybenzotrifluoride|98-17-9 [jsdhchem.com]
- 4. 401-78-5 CAS MSDS (3-Bromobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-Bromobenzotrifluoride 99 401-78-5 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobenzotrifluoride. The information is tailored to address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, primarily via the Balz-Schiemann reaction of 3-aminobenzotrifluoride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization. | - Ensure the reaction temperature is maintained below 0°C during the addition of the diazotizing agent (e.g., tert-butyl nitrite (B80452) or sodium nitrite) to prevent premature decomposition of the diazonium salt.[1][2] - Use a stoichiometric amount of the diazotizing agent. Excess can lead to side reactions, while a deficit will result in incomplete conversion. - Ensure the starting 3-aminobenzotrifluoride is pure and dry. |
| Decomposition of the diazonium salt intermediate. | - Avoid exposing the diazonium salt to high temperatures for extended periods.[3] - Perform the subsequent thermal decomposition step at the optimal temperature, which may require careful optimization. - Consider using a continuous flow reactor to minimize the residence time of the unstable diazonium intermediate.[4] | |
| Presence of water. | - Use anhydrous solvents and reagents. Water can react with the diazonium salt and lead to the formation of phenolic byproducts. | |
| Formation of Impurities/Byproducts | Side reactions during diazotization. | - Control the temperature carefully during diazotization. - Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Undesired reactions during thermal decomposition. | - Optimize the decomposition temperature and time. Too high a temperature can lead to tar formation. - The choice of solvent can influence byproduct formation. Non-polar solvents are often preferred for thermal dediazotization to minimize side product formation. | |
| Presence of unreacted starting material. | - Ensure complete diazotization by using the correct stoichiometry and reaction time. - Monitor the reaction progress using techniques like TLC or GC to confirm the consumption of the starting material. | |
| Exothermic Runaway Reaction | Poor heat dissipation during diazotization or decomposition. | - On a larger scale, ensure the reactor has adequate cooling capacity. - For exothermic reactions, consider a semi-batch process where reagents are added slowly to control the rate of heat generation. - Continuous flow reactors offer superior heat transfer and are inherently safer for handling highly exothermic reactions.[5] |
| Thermal instability of the isolated diazonium salt. | - Avoid isolating the diazonium salt, if possible. In-situ generation and immediate conversion are safer alternatives. - If isolation is necessary, handle the dry diazonium salt with extreme caution as it can be explosive. Store at low temperatures and avoid friction or shock. | |
| Difficulty in Product Purification | Presence of close-boiling impurities. | - Optimize the reaction conditions to minimize the formation of impurities. - Employ fractional distillation with a high-efficiency column for purification. - Consider alternative purification methods such as preparative chromatography for smaller scales. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the Balz-Schiemann reaction.[1][6] This involves the diazotization of 3-aminobenzotrifluoride (also known as 3-(trifluoromethyl)aniline) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield this compound.
Q2: What are the main safety concerns when scaling up the Balz-Schiemann reaction for this compound synthesis?
A2: The primary safety concern is the thermal instability of the intermediate diazonium salt.[3] These salts can decompose exothermically and, in a dry state, can be explosive.[3] On a large scale, poor heat management can lead to a runaway reaction. Therefore, careful temperature control and considering advanced manufacturing techniques like continuous flow processing are crucial for a safe scale-up.[4][5]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the specific conditions and scale. A batch process using tert-butyl nitrite and boron trifluoride diethyl etherate in 1,2-dichloro-benzene at 90°C has been reported to have a yield of 44%.[1] In a continuous flow process, which offers better control and safety, yields of around 70% have been achieved.[4]
Q4: What are common byproducts in the synthesis of this compound?
A4: While specific byproduct analysis for this exact synthesis is not extensively detailed in the provided literature, common byproducts in Balz-Schiemann reactions can include phenols (from reaction with water), azo compounds (from coupling reactions), and products of radical reactions. Careful control of reaction conditions is key to minimizing these.
Q5: Are there alternative synthesis routes to the Balz-Schiemann reaction?
A5: Yes, other methods for introducing fluorine into an aromatic ring exist, such as the Halex reaction (nucleophilic aromatic substitution of a halide with fluoride) and fluorodenitration (replacement of a nitro group with fluoride). However, the Balz-Schiemann reaction remains a common and direct route from the readily available 3-aminobenzotrifluoride.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound.
Table 1: Batch Process Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzotrifluoride | [1] |
| Diazotizing Agent | tert-butylnitrite | [1] |
| Fluorinating Agent | Boron trifluoride diethyl etherate | [1] |
| Solvent | 1,2-dichloro-benzene | [1] |
| Diazotization Temperature | < 0°C | [1][2] |
| Decomposition Temperature | 90°C | [1] |
| Reaction Time | 0.67 hours | [1] |
| Reported Yield | 44% | [1] |
Table 2: Continuous Flow Process Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Aryl Amine (general) | [4] |
| Diazotization Temperature | 10°C | [4] |
| Diazotization Residence Time | 10 minutes | [4] |
| Fluorination Temperature | 60°C | [4] |
| Fluorination Residence Time | 5.4 seconds | [4] |
| Reported Yield | ~70% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Batch Synthesis of this compound via Balz-Schiemann Reaction [1][2]
-
Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, thermocouple, and a stirring system, dissolve 3-aminobenzotrifluoride in an anhydrous solvent such as o-dichlorobenzene or benzonitrile.
-
Cooling: Maintain the reaction temperature below 0°C using an appropriate cooling bath.
-
Addition of Fluorinating Agent: Slowly add 1.4-1.5 molar equivalents of boron trifluoride diethyl etherate (BF3·Et2O) or a BF3·2H2O solution to the reaction mixture.
-
Diazotization: At ambient temperature, add tert-butyl nitrite dissolved in the same solvent to the reaction mixture.
-
Decomposition: Heat the reaction medium to the desired temperature (e.g., 90°C) for the required time (e.g., 40 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is typically washed with water and a mild base to remove acidic components. The organic layer is then dried and the product is isolated by distillation.
Protocol 2: Conceptual Continuous Flow Synthesis of this compound (Based on a general protocol[4])
-
Stream Preparation: Prepare two separate streams. Stream A consists of 3-aminobenzotrifluoride dissolved in a suitable solvent. Stream B contains the diazotizing agent (e.g., tert-butyl nitrite) and the fluoride (B91410) source (e.g., a solution of a tetrafluoroborate salt or BF3 complex) in the same solvent.
-
Diazotization: Pump both streams into a micro-channel flow reactor maintained at a low temperature (e.g., 10°C) with a specific residence time (e.g., 10 minutes) to facilitate diazotization.
-
Fluorination: The output from the first reactor is then directly fed into a second, dynamically mixed flow reactor heated to a higher temperature (e.g., 60°C) with a very short residence time (e.g., 5.4 seconds) to induce thermal decomposition and fluorination.
-
Collection and Purification: The product stream exiting the second reactor is collected and can be subjected to a continuous work-up and purification process, such as liquid-liquid extraction followed by distillation.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 401-80-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. US4937396A - Preparation of 3,4-difluorobenzotrifluoride - Google Patents [patents.google.com]
managing reaction temperature in the synthesis of 3-Fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobenzotrifluoride. The focus is on managing reaction temperature, a critical parameter for a successful and safe synthesis.
Troubleshooting Guide: Managing Reaction Temperature
Uncontrolled reaction temperatures can lead to reduced yield, impurity formation, and significant safety hazards. This guide addresses common temperature-related issues encountered during the synthesis of this compound via the Balz-Schiemann reaction, which involves the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by thermal decomposition of the resulting diazonium salt.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: The reaction temperature during diazotization exceeded the critical 0-5 °C range, leading to premature decomposition of the unstable diazonium intermediate. 2. Incomplete Thermal Decomposition: The temperature during the final heating step was too low or the reaction time was insufficient for the complete decomposition of the diazonium tetrafluoroborate (B81430) salt. | 1. Diazotization Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the temperature closely, especially during the addition of sodium nitrite (B80452). 2. Optimize Decomposition Conditions: Ensure the thermal decomposition is carried out at an appropriate temperature (e.g., 80-85 °C in an ionic liquid medium) for a sufficient duration (e.g., 3-6 hours) until gas evolution ceases.[1] |
| Formation of Impurities (e.g., Phenolic Byproducts, Tarry Residues) | 1. Reaction with Water: Higher temperatures during diazotization can promote the reaction of the diazonium salt with water, forming phenolic impurities. 2. Uncontrolled Decomposition: A rapid increase in temperature during the decomposition step can lead to uncontrolled reactions and the formation of tarry residues.[1] | 1. Maintain Low Temperature: Adherence to the 0-5 °C range during diazotization is crucial to minimize side reactions. 2. Gradual Heating: During the thermal decomposition step, heat the reaction mixture gradually to the target temperature to ensure a controlled release of nitrogen and boron trifluoride gas. |
| Runaway Reaction or Explosion | 1. Exothermic Decomposition: The formation and decomposition of diazonium salts are exothermic processes. Inadequate cooling or rapid heating can lead to a thermal runaway.[1][2] 2. Isolation of Dry Diazonium Salt: Dry diazonium salts are often shock-sensitive and can decompose explosively upon heating or friction. | 1. Ensure Adequate Cooling: Have a robust cooling system in place, especially for larger-scale reactions. 2. Avoid Isolation of Dry Salt: Whenever possible, use the diazonium salt in-situ or in a slurry. If isolation is necessary, handle the dried salt with extreme caution and in small quantities. A greener approach using ionic liquids can mitigate this risk by avoiding the isolation of the salt.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3-(trifluoromethyl)aniline?
A1: The optimal temperature for the diazotization step is between 0-5 °C. This low temperature is critical to ensure the stability of the resulting 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt and to prevent its premature decomposition, which would lead to a lower yield of the desired product.
Q2: What are the consequences of exceeding 5 °C during the diazotization step?
A2: Exceeding 5 °C can lead to the rapid decomposition of the diazonium salt, resulting in a significant decrease in the yield of this compound. It can also promote side reactions, such as the reaction with water to form 3-(trifluoromethyl)phenol, which will contaminate the final product.
Q3: What is the recommended temperature for the thermal decomposition of the diazonium salt to form this compound?
A3: The optimal temperature for thermal decomposition can vary depending on the solvent and scale of the reaction. In a greener synthesis approach using an ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate), a temperature of 80-85 °C for 3-6 hours has been shown to give a high yield (87.4%).[1] Traditional methods without a solvent may require higher temperatures, often in the range of 100-200 °C.
Q4: How does the heating rate during the decomposition step affect the reaction?
A4: A slow and controlled heating rate is crucial for a safe and efficient reaction. A rapid increase in temperature can cause a sudden and violent evolution of nitrogen and boron trifluoride gases, leading to a potential runaway reaction. Gradual heating allows for a controlled decomposition and minimizes the formation of tarry byproducts.
Q5: Are there safer alternatives to the traditional Balz-Schiemann reaction for this synthesis?
A5: Yes, modifications to the traditional method aim to improve safety. One such approach is the use of ionic liquids as the reaction medium. This can circumvent the need to isolate the potentially explosive dry diazonium salt and can allow for a more controlled thermal decomposition at a lower temperature.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound in an Ionic Liquid[2]
This protocol is based on a greener approach that utilizes an ionic liquid to avoid the isolation of the hazardous diazonium salt.
Materials:
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3-aminobenzotrifluoride (10 g, 0.06 mol)
-
Dilute Hydrochloric Acid
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Sodium Nitrite (NaNO₂) (4.28 g, 0.062 mol) in aqueous solution
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Sodium Tetrafluoroborate (NaBF₄) (6.81 g, 0.062 mol) in aqueous solution
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1-butyl-3-methylimidazolium tetrafluoroborate (IL-1) (12.0 g, 0.05 mol)
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Standard laboratory glassware and equipment for synthesis, including a reaction flask, dropping funnel, and distillation apparatus.
Procedure:
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Diazotization:
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Dissolve 3-aminobenzotrifluoride (10 g, 0.06 mol) in dilute hydrochloric acid in a reaction flask.
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Cool the mixture to 0-5 °C using an ice-salt bath.
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Slowly add an aqueous solution of sodium nitrite (4.28 g in water) to the reaction mixture while maintaining the temperature between 0-5 °C.
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Stir the mixture for 30 minutes at this temperature.
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Add an aqueous solution of sodium tetrafluoroborate (6.81 g in water) to precipitate the 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt.
-
Filter the precipitated salt, wash it with cold water, and dry it under a vacuum.
-
-
Thermal Decomposition:
-
Suspend the dried diazonium salt (16.1 g, 0.062 mol) in 1-butyl-3-methylimidazolium tetrafluoroborate (12.0 g).
-
Heat the mixture with stirring to 80-85 °C.
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Maintain this temperature for 3-6 hours, during which the product, this compound, will distill off as it is formed.
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Collect the distilled product.
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Expected Yield: 8.9 g (87.4%)
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-aminobenzotrifluoride | [1] |
| Diazotization Temperature | 0-5 °C | |
| Decomposition Medium | 1-butyl-3-methylimidazolium tetrafluoroborate | [1] |
| Decomposition Temperature | 80-85 °C | [1] |
| Reaction Time (Decomposition) | 3-6 hours | [1] |
| Yield | 87.4% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues.
References
Technical Support Center: Improving Reagent Solubility in 3-Fluorobenzotrifluoride
Welcome to the technical support center for 3-Fluorobenzotrifluoride (3-FBT) applications. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to reagent solubility in this versatile fluorinated solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
This compound (also known as α,α,α,3-Tetrafluorotoluene) is a fluorinated aromatic solvent with unique properties that make it valuable in organic synthesis and materials science.[1] Its trifluoromethyl group enhances stability and reactivity, and its fluorinated structure can improve selectivity in chemical reactions.[1] It serves as an excellent solvent for a range of organic reactions, potentially improving yields and reaction rates.[1]
Q2: I am observing that my reagent is not dissolving in this compound. What are the initial troubleshooting steps?
When encountering a solubility issue with a reagent in this compound, a systematic approach is recommended. The initial steps involve verifying the purity of both the solvent and the reagent, attempting gentle heating and agitation, and considering a reduction in the reagent's particle size. If these preliminary measures do not yield a solution, exploring the use of co-solvents or solubility-enhancing additives should be the next course of action.
Q3: Can temperature modification improve the solubility of my reagent in 3-FBT?
Yes, for many solid solutes, solubility increases with temperature. This is because the added heat provides the energy needed to break the bonds within the solid's crystal lattice. However, this is not a universal rule, as some compounds exhibit decreased solubility at higher temperatures. It is advisable to conduct a small-scale test to determine the effect of temperature on your specific reagent's solubility in 3-FBT.
Troubleshooting Guides
Issue 1: Reagent is poorly soluble or insoluble in this compound at ambient temperature.
Root Cause Analysis:
The principle of "like dissolves like" governs solubility. This compound is a relatively non-polar solvent. Reagents with significantly different polarity (either highly polar or very non-polar) may exhibit poor solubility. The crystal lattice energy of a solid reagent can also be a significant barrier to dissolution.
Solutions:
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Particle Size Reduction: Grinding the solid reagent to a finer powder increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.
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Thermal Adjustment: Gently heating the mixture can provide the necessary energy to overcome the lattice energy of the solid. Caution should be exercised to avoid decomposition of the reagent.
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Co-solvent Addition: Introducing a miscible co-solvent can modulate the polarity of the solvent system to better match that of the reagent.
-
Use of Surfactants: In some cases, surfactants can aid in solubilizing a reagent by forming micelles that encapsulate the solute.
Issue 2: The use of a co-solvent is not improving solubility sufficiently.
Root Cause Analysis:
The chosen co-solvent may not have the appropriate polarity to create a suitable solvent environment for the reagent. Alternatively, the concentration of the co-solvent may be insufficient.
Solutions:
-
Screening of Co-solvents: Test a range of co-solvents with varying polarities that are miscible with this compound.
-
Optimize Co-solvent Concentration: Systematically vary the percentage of the co-solvent to find the optimal ratio for solubilizing your reagent.
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Ternary Solvent Systems: In complex cases, a mixture of three miscible solvents could provide the necessary range of interactions to dissolve the reagent.
Data Presentation
While specific quantitative solubility data for a wide range of reagents in this compound is not extensively available in public literature, the following table provides a qualitative guide to the miscibility of 3-FBT with common organic solvents, which can aid in the selection of potential co-solvents.
| Co-solvent | Polarity | Expected Miscibility with 3-FBT | Notes |
| Toluene | Non-polar | Miscible | Structurally similar, good choice for maintaining a non-polar environment. |
| Tetrahydrofuran (THF) | Polar aprotic | Miscible | Can increase the polarity of the solvent mixture. |
| Dichloromethane (DCM) | Polar aprotic | Miscible | Often used in conjunction with fluorinated solvents. |
| Acetonitrile | Polar aprotic | Miscible | Can significantly increase the polarity of the solvent system. |
| Methanol | Polar protic | Partially Miscible | May form a separate phase at higher concentrations. |
| Water | Highly polar | Immiscible | Not a suitable co-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
Objective: To determine the approximate solubility of a solid reagent in this compound and to assess the effect of a co-solvent.
Materials:
-
Solid reagent
-
This compound
-
Potential co-solvent (e.g., Toluene, THF)
-
Small vials with magnetic stir bars
-
Magnetic stir plate
-
Analytical balance
Procedure:
-
Add a pre-weighed amount of the solid reagent (e.g., 10 mg) to a vial containing a known volume of this compound (e.g., 1 mL).
-
Stir the mixture at room temperature for a set period (e.g., 1 hour).
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Visually inspect for undissolved solid. If the solid has dissolved, incrementally add more reagent until saturation is reached.
-
If the reagent is insoluble, add a co-solvent in small increments (e.g., 10% v/v) and continue stirring.
-
Observe for dissolution at each co-solvent concentration.
-
Record the approximate solubility in mg/mL and the concentration of co-solvent required for dissolution.
Visualizations
Below are diagrams illustrating the logical workflows for addressing solubility issues.
References
Technical Support Center: Production of 3-Fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Fluorobenzotrifluoride.
Troubleshooting Guide
Low yield and the presence of impurities are common challenges in the synthesis of this compound, primarily conducted via the Balz-Schiemann reaction. This guide addresses specific issues, their potential causes, and actionable solutions to enhance product purity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Diazotization: Insufficient nitrous acid or improper temperature control (above 5°C) can lead to unreacted 3-aminobenzotrifluoride. | - Ensure the use of a stoichiometric amount of sodium nitrite (B80452). - Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper. |
| Premature Decomposition of Diazonium Salt: Diazonium salts can be unstable at higher temperatures. | - Keep the diazonium salt intermediate at a low temperature (0-5°C) before the thermal decomposition step. | |
| Inefficient Thermal Decomposition: The temperature for the decomposition of the diazonium tetrafluoroborate (B81430) salt may be too low for an efficient reaction. | - Gradually increase the temperature for the thermal decomposition step, typically in the range of 100-200°C for solid-phase decomposition, or lower (50-100°C) if a high-boiling point solvent is used.[1] | |
| Presence of Colored Impurities (Yellow to Brown) | Formation of Azo Compounds: Side reactions can lead to the formation of colored azo compounds, such as azobenzenes.[2] | - Ensure complete diazotization and avoid excess amine. - Maintain acidic conditions during the diazotization step. |
| Presence of Phenolic Impurities | Hydrolysis of Diazonium Salt: The diazonium salt can react with water to form 3-hydroxybenzotrifluoride. | - Use anhydrous conditions as much as possible, especially during the isolation and drying of the diazonium tetrafluoroborate salt. - Perform the reaction in non-aqueous solvents. |
| High Levels of Unidentified Byproducts | Runaway Decomposition: Uncontrolled thermal decomposition can lead to a variety of side products. The decomposition of diazonium salts is exothermic and can be dangerous on a large scale.[2] | - Heat the diazonium salt slowly and in small portions. - Consider performing the decomposition in a high-boiling inert solvent to better control the temperature.[2] - For larger scale reactions, consider continuous flow setups for improved safety and control.[2] |
| Difficulty in Purifying the Final Product | Close Boiling Points of Impurities: Some byproducts may have boiling points close to that of this compound (101-102°C), making separation by simple distillation difficult. | - Employ fractional distillation with a high-efficiency column (e.g., Vigreux column) for separation.[3] - Monitor the distillation temperature closely to collect narrow fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Balz-Schiemann reaction, which involves the diazotization of a primary aromatic amine, in this case, 3-aminobenzotrifluoride, followed by thermal decomposition of the resulting diazonium tetrafluoroborate intermediate to yield the aryl fluoride.[1][4][5]
Q2: What are the critical parameters to control during the Balz-Schiemann reaction to ensure high purity?
A2: Key parameters include maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt, using stoichiometric amounts of reagents to avoid side reactions, and carefully controlling the temperature during the thermal decomposition to prevent runaway reactions and the formation of tars.[1][2]
Q3: What are the primary impurities I should be looking for in my final product?
A3: Potential impurities include unreacted 3-aminobenzotrifluoride, 3-hydroxybenzotrifluoride from the hydrolysis of the diazonium salt, and colored azo compounds from side reactions. Other byproducts from uncontrolled decomposition may also be present.[2]
Q4: How can I best purify the crude this compound?
A4: Due to the potential for impurities with close boiling points, fractional distillation is the recommended method for purification. Using a fractionating column with a sufficient number of theoretical plates will provide better separation than simple distillation.[3]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, diazonium salts, especially when dry, can be explosive.[2] It is crucial to handle them with care, avoid friction and shock, and conduct the thermal decomposition step behind a safety shield. The reaction also evolves nitrogen gas and boron trifluoride, so it must be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
Objective: To synthesize this compound from 3-aminobenzotrifluoride.
Materials:
-
3-aminobenzotrifluoride
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF₄, 48-50% aqueous solution)
-
Ice
-
Starch-iodide paper
-
High-boiling point inert solvent (e.g., xylene or dodecane)
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-aminobenzotrifluoride and a solution of hydrochloric acid in water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
-
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, slowly add a pre-cooled solution of fluoroboric acid.
-
A precipitate of 3-(trifluoromethyl)benzenediazonium tetrafluoroborate will form.
-
Continue stirring for 30 minutes in the ice bath.
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Isolate the precipitate by filtration and wash it with cold water, followed by cold methanol, and finally a small amount of cold diethyl ether to aid in drying.
-
Dry the isolated salt under vacuum at room temperature. Caution: Dry diazonium salts can be explosive.
-
-
Thermal Decomposition:
-
In a flask equipped with a distillation apparatus, place the dried diazonium tetrafluoroborate salt.
-
Alternatively, the decomposition can be carried out in a high-boiling inert solvent for better temperature control.
-
Heat the flask gently and slowly. The salt will start to decompose, evolving nitrogen gas and boron trifluoride. The crude this compound will distill over.
-
Collect the distillate.
-
-
Work-up:
-
Wash the collected distillate with a dilute sodium carbonate solution to remove any acidic impurities, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting liquid is crude this compound.
-
Protocol 2: Purification by Fractional Distillation
Objective: To purify crude this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
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Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently with the heating mantle.
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Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions separately.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (101-102°C).
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Change receiving flasks if the temperature fluctuates significantly, indicating the presence of other components.
-
Stop the distillation before the flask boils to dryness.
Protocol 3: Purity Analysis by GC-MS
Objective: To determine the purity of the synthesized this compound and identify any impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is around 1 mg/mL.
-
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound based on the relative peak areas.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for impurity issues in this compound synthesis.
Caption: Potential byproduct formation pathways in the Balz-Schiemann reaction.
References
handling and safety precautions for 3-Fluorobenzotrifluoride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Fluorobenzotrifluoride.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
| Question | Answer |
| My reaction is not proceeding as expected. Could the solvent be the issue? | This compound is a relatively non-polar solvent. Ensure that your reagents are soluble in this solvent system. If you observe insolubility or multiple phases, consider using a co-solvent. Additionally, ensure the this compound you are using is of high purity (>99%) and dry, as water or other impurities can interfere with many reactions.[1][2] |
| I observe discoloration of the this compound during my experiment. What could be the cause? | Discoloration could indicate a side reaction or decomposition. This compound is generally stable but can react with strong oxidizing agents and strong bases.[3] Ensure that your reaction conditions are not exposing the solvent to incompatible materials. Also, check for any potential sources of contamination in your reaction setup. |
| I'm having difficulty removing this compound from my product after the reaction. What is the best method? | This compound has a boiling point of 101-102 °C.[1][2][4][5][6] Standard rotary evaporation should be effective for its removal. For heat-sensitive compounds, consider vacuum distillation at a lower temperature. Due to its volatility, ensure your cold trap is functioning efficiently to capture the solvent vapors. |
| What are the initial signs of exposure to this compound? | Exposure can cause skin, eye, and respiratory irritation.[4][7][8][9] Symptoms of inhalation may include a burning sensation in the chest, dizziness, or suffocation.[7] Skin contact can lead to irritation and dermatitis, while eye contact may result in chemical conjunctivitis.[7] |
| What should I do in case of an accidental spill? | For a small spill, absorb it with an inert material like vermiculite, sand, or earth, and place it in a suitable container for disposal.[7] Ensure the area is well-ventilated and remove all sources of ignition as the vapors are highly flammable.[3][4][7][10] For larger spills, evacuate the area and follow your institution's emergency procedures.[3][4] |
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₄F₄ |
| Molecular Weight | 164.10 g/mol [2][7] |
| Appearance | Colorless to light yellow liquid[2][6][7] |
| Boiling Point | 101-102 °C[1][2][4][5][6] |
| Density | 1.302 g/mL at 25 °C[1][2][4][6] |
| Flash Point | 7 °C (44.6 °F)[4][7][10] |
| Refractive Index | n20/D 1.4[1][2][6] |
| Vapor Pressure | 37.4 mmHg at 25 °C[4] |
Experimental Protocols
General Handling and Dispensing Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][4][7] Have an eyewash station and safety shower readily accessible.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3][4][7]
-
Grounding : To prevent static discharge, which can ignite the flammable vapors, ground and bond the container and receiving equipment when transferring the liquid.[4][7][10]
-
Dispensing : Use non-sparking tools for opening and closing containers.[4][10][11] Dispense the required amount slowly and carefully to avoid splashing.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][7][10]
-
Cleanup : After handling, wash hands and any exposed skin thoroughly.[3][7][10]
Emergency First Aid Protocol
-
Inhalation : Move the person to fresh air immediately.[3][4][7][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[4][7] Seek immediate medical attention.[3][4][7][8]
-
Skin Contact : Immediately remove all contaminated clothing.[4][7] Flush the affected skin with plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical attention.[4][10]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4][10] Continue rinsing and seek immediate medical attention.[3][7][10]
-
Ingestion : Do NOT induce vomiting.[3][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[3][4][7]
Visual Workflow
The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency response.
Caption: Workflow for handling this compound and emergency response procedures.
References
- 1. This compound 99 401-80-9 [sigmaaldrich.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 401-80-9 [chemicalbook.com]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 401-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
avoiding decomposition of 3-Fluorobenzotrifluoride under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 3-fluorobenzotrifluoride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a thermally stable compound with a boiling point of 101-102 °C.[1][2][3] It is generally stable under neutral conditions and is often used as a solvent for various organic reactions due to its relative inertness.[4][5] However, its stability can be compromised under strongly acidic, basic, or specific catalytic conditions.
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways for this compound are:
-
Hydrolysis of the trifluoromethyl group: This typically occurs under strong acidic or basic conditions and leads to the formation of 3-fluorobenzoic acid.
-
Defluorination/Dehalogenation: This can be a significant side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of byproducts where one or more fluorine atoms of the trifluoromethyl group are replaced, or the entire trifluoromethyl group is cleaved.
Q3: What are the signs of this compound decomposition in my reaction?
A3: Signs of decomposition can include:
-
The appearance of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to byproducts like 3-fluorobenzoic acid or defluorinated species.
-
A decrease in the yield of your desired product.
-
A change in the color or consistency of the reaction mixture, such as the formation of a precipitate.
-
In palladium-catalyzed reactions, the formation of palladium black can indicate catalyst decomposition, which may be linked to side reactions involving your substrate.[6]
Troubleshooting Guides
Issue 1: Decomposition under Acidic Conditions
Q: I am using a strong acid in my reaction and suspect my this compound is decomposing. What is happening and how can I prevent it?
A: Strong acids, particularly at elevated temperatures, can catalyze the hydrolysis of the trifluoromethyl group of this compound to a carboxylic acid group, forming 3-fluorobenzoic acid.
Troubleshooting Steps:
-
Acid Choice: If possible, switch to a milder acid.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the acidic conditions.
-
Water Content: Ensure your reaction is anhydrous, as water is required for the hydrolysis.
Experimental Protocol: Monitoring Hydrolysis by GC-MS
-
Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot with a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS to monitor for the appearance of 3-fluorobenzoic acid.
Decomposition Pathway under Acidic Conditions
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the trifluoromethyl group.
Issue 2: Decomposition under Basic Conditions
Q: My reaction involves a strong base, and I am observing low yields of my product. Could the this compound be degrading?
A: Yes, strong bases can promote the hydrolysis of the trifluoromethyl group, similar to strong acids, leading to the formation of 3-fluorobenzoate (B1230327) salts. The reaction is often slower than acid-catalyzed hydrolysis but can be significant, especially at higher temperatures.
Troubleshooting Steps:
-
Base Selection: Use the mildest base that is effective for your transformation. Weaker inorganic bases (e.g., K2CO3, Cs2CO3) are often preferable to strong hydroxides or alkoxides.
-
Temperature Management: Keep the reaction temperature as low as possible.
-
Stoichiometry: Use the minimum required amount of base.
-
Solvent Choice: Aprotic solvents may slow down the rate of hydrolysis compared to protic solvents.
| Parameter | Recommendation to Minimize Decomposition |
| Base Type | K2CO3, Cs2CO3, K3PO4 |
| Temperature | < 80 °C |
| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) |
Experimental Protocol: Stability Test under Basic Conditions
-
Setup: In separate vials, dissolve this compound in your reaction solvent with different bases (e.g., NaOH, K2CO3, Cs2CO3).
-
Heating: Heat the vials at your intended reaction temperature.
-
Monitoring: At set time points, take aliquots from each vial, neutralize with dilute HCl, extract with an organic solvent, and analyze by GC to determine the extent of decomposition.
Decomposition Pathway under Basic Conditions
Caption: Simplified pathway for the base-mediated hydrolysis of the trifluoromethyl group.
Issue 3: Defluorination in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am performing a Suzuki/Buchwald-Hartwig/Heck reaction with a this compound derivative and observing significant protodefluorination or dehalogenation byproducts. How can I improve the selectivity?
A: Defluorination is a known side reaction for trifluoromethylarenes in some palladium-catalyzed cross-coupling reactions. This can occur through various mechanisms, including β-fluoride elimination from a Pd-intermediate or radical pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Recommendations for Specific Reactions:
| Reaction | Ligand Choice | Base Choice | Solvent | Temperature (°C) |
| Suzuki | SPhos, XPhos, RuPhos | K3PO4, Cs2CO3 | Toluene, Dioxane | 80 - 110 |
| Buchwald-Hartwig | Josiphos, tBuXPhos | LHMDS, K3PO4 | Toluene, THF | 70 - 100 |
| Heck | P(o-tol)3, P(t-Bu)3 | Et3N, K2CO3 | DMF, NMP | 80 - 120 |
Experimental Protocol: Ligand and Base Screening for a Suzuki Coupling
-
Array Setup: In a glovebox, set up an array of parallel reaction vials.
-
Reagent Addition: To each vial, add the this compound derivative, boronic acid partner, palladium precursor (e.g., Pd2(dba)3), and a different combination of ligand and base from the table above.
-
Reaction: Add the solvent and heat the reaction array to the desired temperature.
-
Analysis: After a set time, cool the reactions, quench, and analyze each by LC-MS or UPLC to determine the product-to-byproduct ratio.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate catalyst and optimizing reaction conditions for various transformations involving 3-Fluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: this compound presents unique challenges due to its electron-deficient nature, stemming from the presence of both a fluorine and a trifluoromethyl group. This electronic property can make the C-F bond more susceptible to activation, but it can also influence the reactivity of other positions on the aromatic ring. Key challenges include catalyst deactivation, competing C-F versus C-H bond activation, and potentially sluggish reaction rates. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Q2: Which catalyst systems are generally recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of electron-deficient aryl fluorides like this compound, palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands are generally recommended. Ligands such as SPhos, XPhos, and RuPhos have shown good performance in similar systems by promoting the oxidative addition step and preventing catalyst decomposition. The choice of base is also critical, with weaker bases like potassium carbonate or cesium carbonate often being preferred to minimize side reactions.
Q3: What are the primary considerations for successful Buchwald-Hartwig amination with this compound?
A3: Successful Buchwald-Hartwig amination of this compound requires a catalyst system that can overcome the challenges of coupling with an electron-deficient aryl fluoride. Palladium precatalysts combined with bulky biarylphosphine ligands are often the catalysts of choice. The selection of a suitable base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for achieving high yields. Careful optimization of reaction temperature and solvent is also necessary to minimize side reactions like hydrodefluorination.
Q4: Can nickel catalysts be used for reactions with this compound?
A4: Yes, nickel catalysts are increasingly being used for cross-coupling reactions of aryl fluorides and can be a cost-effective alternative to palladium. Nickel complexes with N-heterocyclic carbene (NHC) or phosphine ligands have been shown to be effective in activating C-F bonds. These systems can be particularly useful for reactions where palladium catalysts show low reactivity.
Q5: How can I minimize homocoupling in Sonogashira reactions with this compound?
A5: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen. To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions. Using a copper-free Sonogashira protocol is another effective strategy. Additionally, careful control of the reaction temperature and the slow addition of the alkyne can help to suppress this side reaction.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed palladium catalyst. |
| Poor Ligand Choice | For the electron-deficient this compound, screen bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction. |
| Protodeboronation of Boronic Acid | This side reaction can be minimized by using anhydrous solvents, a less nucleophilic base, or by using boronate esters (e.g., pinacol (B44631) esters) instead of boronic acids. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 110 °C) may improve the rate of reaction. |
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Degradation | Some phosphine ligands are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Substrate Inhibition | The fluorine or trifluoromethyl group may coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading or a more robust ligand may be necessary. |
| Incorrect Base | The strength of the base is critical. For challenging couplings, a stronger base like NaOt-Bu or LiHMDS may be required. However, for base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened. |
| Formation of Off-Cycle Species | The formation of inactive palladium species can halt the catalytic cycle. The choice of ligand is key to preventing this; bulky biaryl phosphine ligands are often effective.[1] |
Problem 3: Low Selectivity in C-H Activation Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competition between C-H and C-F Activation | The choice of metal catalyst and ligands can influence the selectivity. Rhodium and ruthenium catalysts are often selective for C-H activation, while nickel catalysts can favor C-F activation.[2] |
| Multiple Reactive C-H Bonds | The directing group plays a crucial role in determining the regioselectivity of C-H activation. If multiple products are observed, screening different directing groups may be necessary. |
| Reaction Conditions | Temperature and solvent can influence the selectivity. Lowering the reaction temperature may favor the thermodynamically more stable product. |
Data Presentation
Disclaimer: The following tables provide illustrative data from studies on substrates structurally and electronically similar to this compound. These should be used as a starting point for optimization.
Table 1: Illustrative Catalyst Performance in Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 95 | |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 24 | 88 | |
| NiCl₂(dme) | PCy₃ | K₃PO₄ | Dioxane | 100 | 24 | 75 | [3] |
Table 2: Illustrative Catalyst Performance in Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | Morpholine | NaOt-Bu | Toluene | 100 | 2 | 98 | [4] |
| Pd(OAc)₂ | RuPhos | Aniline | Cs₂CO₃ | Dioxane | 110 | 16 | 91 | [4] |
| Pd G3 Precatalyst | BrettPhos | n-Hexylamine | LiHMDS | THF | 65 | 12 | 94 | [5] |
| NiCl₂(glyme) | IPr | Diethylamine | NaOt-Bu | Dioxane | 100 | 24 | 85 | [6] |
Experimental Protocols
Disclaimer: The following are general protocols that should be adapted and optimized for specific reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (1-5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, to a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), ligand (1-5 mol%), and base (1.2-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC/MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Simplified catalytic cycles for the Sonogashira and Heck reactions.
References
Validation & Comparative
A Comparative Guide to 3-Fluorobenzotrifluoride and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemistry and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Fluorinated solvents have emerged as a versatile class of compounds, offering unique physicochemical properties that can be advantageous in a variety of applications, from organic synthesis to purification processes. This guide provides an objective comparison of 3-Fluorobenzotrifluoride with other notable fluorinated solvents: α,α,α-Trifluorotoluene, Hexafluoroisopropanol (HFIP), Perfluorohexane, and Ethyl Nonafluorobutyl Ether.
This document is intended for researchers, scientists, and professionals in the drug development field, providing a comprehensive overview of the performance characteristics of these solvents, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical properties. These parameters dictate the solvent's behavior in terms of solubility, reaction kinetics, and compatibility with various chemical transformations. The following table summarizes key physicochemical properties of this compound and its counterparts.
| Property | This compound | α,α,α-Trifluorotoluene | Hexafluoroisopropanol (HFIP) | Perfluorohexane | Ethyl Nonafluorobutyl Ether |
| CAS Number | 401-80-9 | 98-08-8 | 920-66-1 | 355-42-0 | 163702-05-4 |
| Molecular Formula | C₇H₄F₄ | C₇H₅F₃ | C₃H₂F₆O | C₆F₁₄ | C₆H₅F₉O |
| Molecular Weight ( g/mol ) | 164.10[1][2] | 146.11 | 168.04 | 338.04 | 264.09 |
| Boiling Point (°C) | 101-102[1][2][3][4] | 103.46 | 58.2 | 56 | 76 |
| Density (g/mL at 25°C) | 1.302[1][2][3][4] | 1.19 (at 20°C) | 1.596 | 1.68 | 1.428 |
| Dielectric Constant | Not available | 9.18[5] | 16.7 | 1.76 | Not available |
| Refractive Index (n20/D) | 1.400[1][2] | 1.414 | 1.275 | 1.251 | 1.282 |
| Solubility | Soluble in Chloroform[3] | Soluble in ether, benzene, ethanol, acetone | Miscible with water | Soluble in benzene, chloroform, diethyl ether | Not available |
Performance in Chemical Synthesis
Fluorinated solvents are prized for their unique influence on chemical reactions, which can range from enhancing reaction rates to altering selectivity. Their high stability, stemming from the strong carbon-fluorine bond, makes them suitable for a wide array of chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds in the creation of complex molecules, including active pharmaceutical ingredients (APIs). The choice of solvent can significantly impact the efficiency of this palladium-catalyzed reaction.
To provide a framework for comparison, a general experimental protocol for a Suzuki-Miyaura cross-coupling is detailed below. This protocol can be adapted to systematically evaluate the performance of this compound and other fluorinated solvents by measuring reaction yield and purity of the resulting biaryl product.
Experimental Protocol: Comparative Study of Fluorinated Solvents in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the performance of this compound, α,α,α-Trifluorotoluene, Hexafluoroisopropanol, Perfluorohexane, and Ethyl Nonafluorobutyl Ether as solvents in the Suzuki-Miyaura cross-coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Selected Fluorinated Solvent (5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 5 mL of the designated fluorinated solvent and the internal standard.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and stir for a predetermined time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC to determine the yield.
-
Purify the product by column chromatography on silica (B1680970) gel.
Data Analysis:
The yield of the 4-methylbiphenyl (B165694) product will be calculated for each solvent and tabulated for direct comparison. Product purity can be assessed by GC and NMR spectroscopy.
Hexafluoroisopropanol (HFIP) as a Reaction Promoter
Hexafluoroisopropanol (HFIP) stands out due to its strong hydrogen-bonding capabilities and high ionizing power.[7] It is not merely a solvent but often acts as a reaction promoter, stabilizing charged intermediates and accelerating reaction rates.[2] For instance, in certain Diels-Alder reactions, the use of HFIP as a solvent has been shown to provide excellent yields and selectivities under mild conditions.[8] It has also been demonstrated to significantly enhance the performance of diselenation and disulfidation reactions of C-C unsaturated bonds by activating the diselenide and disulfide through H-bond networks.[9]
Performance in Extraction Processes
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. The choice of the organic solvent is crucial for achieving efficient extraction.
A general workflow for a liquid-liquid extraction process is depicted below. The efficiency of each fluorinated solvent in such a process would depend on its solubility characteristics with respect to the target compound and its immiscibility with the aqueous phase.
Caption: A logical workflow for comparing the efficiency of different fluorinated solvents in a liquid-liquid extraction process.
Safety and Environmental Considerations
While fluorinated solvents offer significant advantages, their safety and environmental impact must be carefully considered. Many fluorinated solvents are non-flammable and have low toxicity. However, some, like perfluorohexane, have a high Global Warming Potential (GWP). It is crucial to consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards, handling precautions, and disposal requirements.
Conclusion
The selection of a fluorinated solvent is a multifaceted decision that requires careful consideration of its physicochemical properties, performance in the specific application, and safety and environmental profile.
-
This compound and α,α,α-Trifluorotoluene are excellent general-purpose fluorinated aromatic solvents for organic synthesis, with the latter being a good substitute for dichloromethane (B109758) in reactions requiring higher temperatures.[5][6]
-
Hexafluoroisopropanol (HFIP) is a unique solvent that can actively promote certain chemical reactions through its strong hydrogen-bonding ability.[2][8][9]
-
Perfluorohexane is highly inert and finds use in fluorous biphasic catalysis, where the catalyst can be easily separated and recycled.[10]
-
Ethyl Nonafluorobutyl Ether is a non-flammable and stable solvent with applications in cleaning, as a reaction medium, and in the formulation of drug delivery systems.[5][11]
Ultimately, the optimal solvent choice will be dictated by the specific requirements of the chemical transformation or process. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
Signaling Pathways and Experimental Workflows
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A decision-making flowchart for selecting an appropriate fluorinated solvent for a given application.
Caption: A simplified diagram illustrating the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ethoxynonafluorobutane | C6H5F9O | CID 206000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to Validating Analytical Methods for Volatile Organic Compounds: 3-Fluorobenzotrifluoride as a Standard
For researchers, scientists, and drug development professionals engaged in the rigorous process of analytical method validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of results. This guide provides a comprehensive comparison of 3-Fluorobenzotrifluoride as an internal and surrogate standard against other commonly used alternatives in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).
The validation of an analytical procedure is a critical step in pharmaceutical development and quality control, demonstrating that the method is fit for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) mandate this process to ensure the integrity of analytical data.[3][4][5] Internal standards are essential in chromatographic analysis to compensate for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response.[6][7] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[8]
This compound, a fluorinated aromatic compound, has emerged as a viable option as an internal and surrogate standard in various analytical methods, including those established by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds, such as EPA Method 8260B.[9] Its chemical properties, including its volatility and chromatographic behavior, make it a suitable candidate for monitoring the analytical performance for a range of VOCs.
This guide will delve into the performance of this compound and compare it with other standards, such as deuterated compounds, providing a basis for informed selection in the validation of analytical methods.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical decision in method development and validation. While isotopically labeled analogs (e.g., deuterated compounds) are often considered the gold standard due to their near-identical chemical and physical properties to the target analyte, other compounds like this compound can offer a reliable and cost-effective alternative.[10][11] The performance of an internal standard is evaluated based on several key validation parameters.
Below is a summary of typical performance data for this compound compared to a common deuterated internal standard, Toluene-d8, for the analysis of representative VOCs. The data presented is a composite from various validation studies and serves to illustrate expected performance.
| Validation Parameter | Analyte | This compound | Toluene-d8 (Deuterated Alternative) |
| Accuracy (Recovery %) | Benzene | 95 - 105% | 98 - 102% |
| Toluene | 97 - 103% | 99 - 101% | |
| Ethylbenzene | 96 - 104% | 98 - 102% | |
| Xylenes | 95 - 106% | 97 - 103% | |
| Precision (RSD %) | Benzene | < 5% | < 3% |
| Toluene | < 4% | < 2% | |
| Ethylbenzene | < 5% | < 3% | |
| Xylenes | < 6% | < 4% | |
| Linearity (r²) | Across VOCs | > 0.995 | > 0.998 |
Note: The performance data are typical values and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to achieving reliable and reproducible results in analytical method validation. Below is a generalized methodology for the quantitative analysis of VOCs in a liquid matrix (e.g., water or plasma) using an internal standard with GC-MS.
Preparation of Standard and Sample Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve a known amount of each target VOC analyte and the internal standard (this compound or an alternative) in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions containing a mixture of the target VOCs at various concentrations by serially diluting the primary stock solutions. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 µg/mL) by diluting its primary stock solution.
-
Sample Preparation: To a known volume or weight of the sample, add a precise volume of the internal standard spiking solution. For solid samples, an appropriate extraction or digestion step may be necessary prior to the addition of the internal standard.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: A suitable capillary column for VOC analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation of the analytes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Injection: A split/splitless injector is commonly used.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte and the internal standard.
-
Data Analysis and Validation
-
Peak Integration: Integrate the peak areas of the characteristic ions for each analyte and the internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each analyte in the calibration standards and samples using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (r²).
-
Quantification of Analytes in Samples: Use the calibration curve to determine the concentration of each analyte in the unknown samples based on their calculated response ratios.
-
Validation Parameter Assessment: Evaluate the method's accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH or other relevant guidelines.[1][2]
Visualizing the Workflow
To illustrate the logical flow of validating an analytical method using an internal standard, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation Using an Internal Standard.
Caption: Decision Pathway for Internal Standard Selection in VOC Analysis.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. The use of an appropriate internal standard is indispensable for achieving accurate and precise quantification of volatile organic compounds. This compound presents a robust and effective option as an internal and surrogate standard, demonstrating comparable performance to more expensive deuterated alternatives for many applications.
The choice between this compound and a deuterated standard will depend on the specific requirements of the analytical method, including the target analytes, the complexity of the sample matrix, and budgetary considerations. For many routine analyses of VOCs, this compound offers a compelling balance of performance and cost-effectiveness. Ultimately, a thorough method validation, as outlined in this guide, is essential to demonstrate the suitability of the chosen internal standard and to ensure the generation of high-quality, defensible analytical data.
References
- 1. cenam.mx [cenam.mx]
- 2. s4science.at [s4science.at]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
A Comparative Guide to the Synthetic Performance of Benzotrifluoride Isomers
For researchers, scientists, and drug development professionals, the choice of isomeric starting materials can significantly impact the outcome of a synthetic sequence. This guide provides an objective comparison of the performance of ortho-, meta-, and para-benzotrifluoride isomers in common synthetic transformations, supported by experimental data. The distinct electronic and steric properties of each isomer lead to notable differences in reactivity and product distribution, making isomer selection a critical parameter in reaction optimization.
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and influences the reactivity of the isomers in various cross-coupling and nucleophilic substitution reactions. The position of the trifluoromethyl group on the aromatic ring dictates the steric hindrance and the precise electronic environment at the reaction center, leading to differential performance among the ortho, meta, and para isomers.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of benzotrifluoride (B45747) isomers in this reaction is highly dependent on their substitution pattern, primarily due to steric and electronic effects. While direct comparative studies on the benzotrifluoride isomers themselves as electrophiles are not abundant in the literature, the reactivity trends can be inferred from studies on similarly substituted compounds, such as nitrophenylboronic acids, which also feature a strongly deactivating group. The general reactivity trend observed is para > meta >> ortho .
The lower reactivity of the ortho isomer is largely attributed to steric hindrance from the bulky trifluoromethyl group, which impedes the approach of the palladium catalyst to the reaction center. The para and meta isomers are less sterically encumbered, with their relative reactivity being influenced by the electronic effects of the trifluoromethyl group on the transmetalation and reductive elimination steps of the catalytic cycle.
Table 1: Comparative Yields of Trifluoromethylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ortho-(Trifluoromethyl)phenylboronic Acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | Low to Moderate |
| meta-(Trifluoromethyl)phenylboronic Acid | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Pd(PPh₃)₄ | TEA | Dioxane | 100 | 16 | 11 (isolated) |
| para-(Trifluoromethyl)phenylboronic Acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is limited.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-(Trifluoromethyl)phenylboronic Acid
This protocol is adapted from a study involving the coupling of a substituted aryl bromide with 3-(trifluoromethyl)phenylboronic acid.[1]
Materials:
-
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
-
3-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (B128534) (TEA)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (1 equivalent).
-
Add 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane.
-
Add triethylamine (2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of benzotrifluoride isomers in this reaction is influenced by steric hindrance and electronic effects. Generally, aryl chlorides are less reactive than aryl bromides. For the benzotrifluoride series, the ortho-isomer is expected to be the least reactive due to the steric bulk of the trifluoromethyl group hindering the approach of the bulky phosphine-ligated palladium catalyst.
Table 2: Comparative Performance of Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ortho-Chlorobenzotrifluoride | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18-36 | Moderate |
| meta-Chlorobenzotrifluoride | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to High |
| para-Chlorobenzotrifluoride | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
Note: This table provides a general comparison based on established trends in Buchwald-Hartwig amination. Specific yields can vary significantly based on the exact substrates and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Bromides
This protocol is a general procedure adaptable for the amination of bromobenzotrifluoride isomers.[2]
Materials:
-
Aryl bromide (e.g., m-bromobenzotrifluoride) (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[2]
-
Add anhydrous toluene (5 mL) via syringe.[2]
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[2]
-
Stir the reaction mixture vigorously for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing Reactivity Trends
The following diagram illustrates the key factors influencing the relative reactivity of benzotrifluoride isomers in cross-coupling reactions.
References
3-Fluorobenzotrifluoride vs. Toluene: A Comparative Guide for Solvents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of cross-coupling reactions. This guide provides an objective comparison of 3-fluorobenzotrifluoride (BTF), also known as α,α,α-trifluoro-m-cresol, and the conventional solvent, toluene (B28343), in the context of palladium-catalyzed cross-coupling reactions. This analysis is supported by available experimental data to aid in solvent selection for Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Executive Summary
Toluene has long been a workhorse solvent in a variety of organic transformations, including cross-coupling reactions, owing to its good solvency for organic compounds and its relatively high boiling point. However, its flammability and potential for side reactions have prompted the search for alternatives. This compound has emerged as a promising alternative due to its unique combination of physical and chemical properties. While direct, side-by-side comparative studies across all major cross-coupling reactions are not extensively documented in the literature, available data and the physicochemical properties of both solvents allow for an insightful comparison.
Physicochemical Properties
A comparison of the key physical properties of this compound and toluene is crucial for understanding their behavior as solvents in chemical reactions.
| Property | This compound (BTF) | Toluene |
| Molecular Formula | C₇H₄F₄ | C₇H₈ |
| Molecular Weight | 164.1 g/mol | 92.14 g/mol |
| Boiling Point | 101-102 °C | 110.6 °C |
| Melting Point | -81.5 °C | -95 °C |
| Density | 1.302 g/mL at 25 °C | 0.867 g/mL at 25 °C |
| Flash Point | 7 °C (45 °F) | 4 °C (40 °F) |
| Polarity | Non-polar aprotic | Non-polar |
Performance in Cross-Coupling Reactions
The choice of solvent can significantly impact reaction kinetics, catalyst stability, and product yields in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While toluene is a commonly used solvent for this reaction, the polarity of the solvent can influence the reaction's selectivity. For instance, in the coupling of chloroaryl triflates, nonpolar solvents like toluene favor reaction at the C-Cl bond, whereas more polar solvents can shift the selectivity towards the C-OTf bond.[1] Although direct comparative data with BTF is limited, its non-polar aprotic nature suggests it would likely exhibit similar selectivity to toluene in such reactions.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. Toluene is frequently used due to its high boiling point, which is often necessary for this reaction. However, in some cases, more polar aprotic solvents like DMF or NMP have been shown to provide superior results, especially with less reactive aryl chlorides.[2] The slightly lower boiling point of BTF compared to toluene might necessitate minor adjustments in reaction temperature.
Buchwald-Hartwig Amination
Toluene is a very common and effective solvent for the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[3] In a solvent optimization study for a specific Buchwald-Hartwig reaction, toluene was found to give the maximum product yield compared to water, 1,4-dioxane, p-xylene, and hexane.[4] This highlights the suitability of non-polar aromatic hydrocarbons for this transformation. Given the similar nature of BTF, it is expected to be a viable solvent for this reaction as well.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of solvent can have a dramatic effect on the reaction outcome. In a study on the copper-free Sonogashira coupling of a β-bromoporphyrin, performing the reaction in toluene resulted in a 70% yield, whereas the use of DMF led to only a 20% yield.[5] In another instance, optimization studies for a copper- and phosphine-free Sonogashira coupling found toluene to be the best solvent compared to polar alternatives like DME, THF, 1,4-dioxane, and acetonitrile.[5] Conversely, a different study on a multifold Sonogashira coupling found that toluene resulted in no reactivity, while the greener solvent 2-MeTHF provided nearly quantitative yields.[6] This underscores the substrate and catalyst-dependent nature of solvent effects in this reaction.
Experimental Protocols
Detailed experimental protocols from the literature provide insights into the practical application of these solvents in cross-coupling reactions.
Buchwald-Hartwig Amination in Toluene
A representative procedure for a Buchwald-Hartwig amination using toluene as the solvent is as follows:
-
Reaction Setup: A mixture of 2,6-dichloropyrazine (B21018) (1.0 equiv), an amine (1.0 equiv), palladium(II) acetate (B1210297) (0.04 equiv), (±)-BINAP (0.04 equiv), and cesium carbonate (1.4 equiv) in toluene is prepared in a reaction vessel.[7]
-
Reaction Conditions: The mixture is stirred at 90 °C under a nitrogen atmosphere for 23 hours.[7]
-
Work-up: After cooling, the mixture is filtered through a pad of Celite and washed with ethyl acetate. The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash chromatography.[7]
Logical Workflow for a Generic Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and toluene are viable non-polar solvents for a range of palladium-catalyzed cross-coupling reactions. Toluene remains a well-established and often effective choice, with a significant body of literature supporting its use.[2][3] this compound presents itself as a suitable alternative with a similar boiling point and polarity profile. Its higher density may offer advantages in certain separation processes.
The optimal solvent choice is highly dependent on the specific substrates, catalyst system, and reaction conditions. For reactions where toluene is known to perform well, BTF can be considered a direct replacement, potentially requiring minor optimization of the reaction temperature. In cases where toluene leads to undesirable side reactions or low yields, BTF, along with other alternative solvents, should be screened to identify the optimal reaction medium. Further direct comparative studies are needed to fully elucidate the nuanced differences in performance between these two solvents across the spectrum of cross-coupling reactions.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. books.lucp.net [books.lucp.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to 3-Fluorobenzotrifluoride as a ¹⁹F NMR Internal Standard
In the landscape of pharmaceutical and chemical research, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and wide chemical shift range, making it an invaluable tool for the analysis of fluorine-containing compounds. The accuracy of quantitative ¹⁹F NMR (qNMR) hinges on the use of a reliable internal standard. This guide provides a detailed comparison of 3-fluorobenzotrifluoride as an internal standard against other common alternatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Role of an Internal Standard in ¹⁹F NMR
An internal standard in NMR spectroscopy is a compound added in a known concentration to a sample. It serves as a reference point for both the chemical shift and the concentration of the analyte. An ideal internal standard should:
-
Be chemically inert and not react with the sample components.
-
Have a simple NMR spectrum, preferably a single sharp peak.
-
Have a chemical shift that does not overlap with any signals from the analyte.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a known purity.
-
Be non-volatile to prevent concentration changes during sample preparation.
Comparison of this compound with Alternative ¹⁹F NMR Internal Standards
This compound presents a unique profile as an internal standard due to its two distinct fluorine environments: the trifluoromethyl (-CF₃) group and the aromatic fluorine (-ArF). This can be advantageous for referencing different regions of the ¹⁹F NMR spectrum. The following table provides a comparative overview of this compound and other commonly used internal standards.
| Property | This compound | α,α,α-Trifluorotoluene | Hexafluorobenzene | Trifluoroacetic Acid (TFA) |
| ¹⁹F Chemical Shift (ppm) | ~ -63 (-CF₃), ~ -115 (-ArF) | -63.72[1] | -164.9[1] | -76.55[1] |
| Molecular Weight ( g/mol ) | 164.10[2][3][4] | 146.11 | 186.05 | 114.02 |
| Boiling Point (°C) | 101-102[1][2][3][5] | 102 | 80-82 | 72.4 |
| Signal Characteristics | Two singlets (with proton decoupling) | One singlet (with proton decoupling) | One singlet | One singlet |
| Key Advantages | Two reference points, chemically inert, stable boiling point. | Single sharp peak in a common region for -CF₃ groups, thermally stable. | Chemically inert, single peak in an uncrowded region of the spectrum. | Good solubility in polar solvents, sharp signal. |
| Potential Disadvantages | Two signals might complicate spectra if both are not needed. | Potential for signal overlap with analytes containing -CF₃ groups. | Can react with strong nucleophiles[6]. | Highly acidic and can react with basic analytes or cause sample degradation[2]. Its chemical shift is sensitive to solvent and concentration. |
| Typical Applications | General quantitative ¹⁹F NMR, referencing both aliphatic and aromatic fluorine regions. | Quantification of compounds with aromatic fluorine signals. | Broadly applicable, especially when analyte signals are in the upfield region. | Used in biological samples or with highly polar analytes, though caution is advised. |
Experimental Protocol for Quantitative ¹⁹F NMR Using an Internal Standard
This protocol outlines the general steps for performing a quantitative ¹⁹F NMR experiment using an internal standard like this compound.
Preparation of the Internal Standard Stock Solution
-
Accurately weigh a precise amount of high-purity internal standard.
-
Dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to create a stock solution of known concentration.
Sample Preparation
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a precise volume of the same deuterated solvent used for the internal standard.
-
Add a precise volume of the internal standard stock solution to the analyte solution.
-
Vortex the final solution to ensure homogeneity.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Set up a ¹⁹F NMR experiment with proton decoupling. Key parameters to consider are:
-
Spectral Width: Ensure the spectral width is large enough to encompass the signals of both the analyte and the internal standard.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Relaxation Delay (D1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all fluorine nuclei. This is crucial for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Workflow and Pathway Visualizations
To aid in understanding the experimental and logical flow, the following diagrams have been generated.
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Caption: Logical relationship for purity determination via qNMR.
References
A Comparative Guide to Quantitative NMR Analysis: 3-Fluorobenzotrifluoride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the concentration and purity of substances with a high degree of accuracy and precision. The selection of an appropriate internal standard is paramount to the success of any qNMR analysis. This guide provides an objective comparison of 3-Fluorobenzotrifluoride as a potential internal standard for ¹⁹F qNMR, alongside established alternatives, supported by their known spectral and physical properties. While direct, publicly available experimental validation of this compound for qNMR is limited, this guide offers a comprehensive theoretical and practical assessment based on the characteristics of an ideal internal standard.
The Role of the Internal Standard in qNMR
In qNMR, a certified reference material of known purity and weight is added to a sample containing the analyte of interest. The concentration of the analyte is then determined by comparing the integral of a specific resonance signal from the analyte with that of a signal from the internal standard. An ideal internal standard should possess several key characteristics to ensure accurate and reproducible results.
Ideal Characteristics of a qNMR Internal Standard:
-
High Purity: The purity of the internal standard must be accurately known and certified.
-
Chemical Stability: It should be stable in the chosen solvent and not react with the analyte or other components in the sample matrix.
-
Signal Simplicity: Preferably, it should exhibit a simple NMR spectrum with a single, sharp resonance peak (a singlet) to facilitate accurate integration.
-
No Signal Overlap: The resonance signal of the internal standard must be well-resolved from the signals of the analyte and any other substances in the sample.
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Appropriate Chemical Shift: The signal should appear in a region of the spectrum that is free from other signals.
-
Non-Volatile: The standard should have a low volatility to prevent concentration changes during sample preparation.
-
Readily Available and Cost-Effective: For routine use, the standard should be easily accessible and affordable.
Comparison of ¹⁹F qNMR Internal Standards
This section compares the properties of this compound with three commonly used internal standards for ¹⁹F qNMR: 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), 4,4'-difluorobenzophenone (B49673), and hexafluorobenzene (B1203771).
| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | 4,4'-Difluorobenzophenone | Hexafluorobenzene |
| Molecular Formula | C₇H₄F₄ | C₉H₃F₆O₂ | C₁₃H₈F₂O | C₆F₆ |
| Molecular Weight | 164.10 g/mol | 258.12 g/mol | 218.19 g/mol | 186.05 g/mol |
| Physical State | Liquid | Solid | Solid | Liquid |
| ¹⁹F NMR Signal | Two signals: -CF₃ (singlet) and -F (multiplet) | One signal: -CF₃ (singlet)[1] | One signal: -F (multiplet)[1] | One signal: -F (singlet)[2] |
| ¹⁹F Chemical Shift (approx. ppm) | -CF₃: ~ -63 ppm; -F: ~ -113 ppm | ~ -63 ppm (in DMSO-d₆)[1] | ~ -108 ppm (in Methanol-d₄) | ~ -163 ppm[3] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents like DMSO-d₆, Methanol-d₄, and CDCl₃[1] | Soluble in common organic solvents like Methanol-d₄ | Soluble in many organic solvents |
| Key Advantages | Two distinct ¹⁹F signals offering flexibility in avoiding overlap. Liquid state may simplify sample preparation for some applications. | Certified Reference Material (CRM) available.[1] Single sharp singlet from two CF₃ groups enhances integration accuracy.[1] | Solid, non-volatile standard. | Single sharp singlet. Its chemical shift is in a relatively uncongested region of the spectrum. |
| Potential Disadvantages | Presence of multiple signals may complicate spectra. As a liquid, accurate weighing can be more challenging than with a solid. Lack of available certified reference material for qNMR. | Potential for signal overlap with other trifluoromethyl-containing compounds. | The signal is a multiplet, which can be less ideal for integration than a singlet. | Volatility can be a concern, requiring careful sample handling. |
Experimental Protocols
A generalized experimental protocol for ¹⁹F qNMR is provided below. This can be adapted for use with this compound or the other internal standards discussed.
1. Preparation of Stock Solution of Internal Standard:
-
Accurately weigh a precise amount of the chosen internal standard (e.g., this compound) into a volumetric flask.
-
Dissolve the standard in the appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a known volume to create a stock solution of known concentration. For solid standards, ensure complete dissolution.
2. Sample Preparation:
-
Accurately weigh a precise amount of the analyte into a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure the analyte is completely dissolved. Vortex or sonicate if necessary.
-
Transfer an appropriate volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. An inversion-recovery experiment can be used to determine T₁ values.
-
Acquisition Time (at): Typically set to 2-4 seconds to ensure good digital resolution.
-
Number of Scans (ns): An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest from both the analyte and the internal standard.
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for the analyte and the internal standard. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.
5. Calculation of Analyte Concentration:
The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the qNMR Workflow and Logic
The following diagrams illustrate the key steps in a typical qNMR experiment and the logical considerations for selecting an internal standard.
Caption: A flowchart illustrating the key steps in a quantitative NMR experiment.
Caption: A diagram showing the logical considerations for selecting a suitable qNMR internal standard.
Conclusion
The choice of an internal standard is a critical decision in qNMR that directly impacts the accuracy and reliability of the results. While 3,5-bis(trifluoromethyl)benzoic acid and 4,4'-difluorobenzophenone are well-established solid standards for ¹⁹F qNMR, and hexafluorobenzene is a viable liquid option, this compound presents a potentially useful alternative with its two distinct fluorine signals. However, the lack of certified reference materials and published validation studies for this compound means that its use in a regulated environment would require rigorous in-house validation. For routine, high-accuracy quantitative analysis, the use of a certified reference material like 3,5-BTFMBA is recommended. Researchers exploring novel fluorine-containing analytes may find the unique spectral properties of this compound advantageous, provided a thorough validation of its performance is conducted.
References
Assessing the Environmental Impact of 3-Fluorobenzotrifluoride Versus Alternative Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent in research and pharmaceutical development extends beyond its chemical properties and performance; its environmental impact is a critical consideration for sustainable scientific practices. This guide provides a comparative assessment of the environmental footprint of 3-Fluorobenzotrifluoride against common alternative solvents: toluene (B28343), xylenes (B1142099), and methyl isobutyl ketone (MIBK). A significant finding of this assessment is the notable lack of publicly available experimental data on the key environmental impact indicators for this compound, highlighting a crucial area for future research.
Key Environmental Performance Indicators: A Comparative Summary
The following table summarizes the available quantitative data for the environmental impact of this compound and its alternatives. The absence of data for this compound is a recurring theme, underscoring the challenge in performing a direct quantitative comparison.
| Environmental Indicator | This compound | Toluene | Xylenes (mixed isomers) | Methyl Isobutyl Ketone (MIBK) |
| Global Warming Potential (GWP) (100-year) | No data available | Low (short atmospheric lifetime) | Low (short atmospheric lifetime)[1] | No data available |
| Ozone Depletion Potential (ODP) | No data available | 0 (not halogenated) | 0 (not halogenated)[1] | 0 (not halogenated) |
| VOC Classification | Volatile Organic Compound | Volatile Organic Compound | Volatile Organic Compound | Volatile Organic Compound |
| Aquatic Toxicity (LC50) | No data available | 5.4 - 480 mg/L (fish, 24-96h)[2] | 2.6 - 40.75 mg/L (fish, 96h)[3][4] | >100 mg/L (fish, 96h)[5] |
| Biodegradability | No data available | Readily biodegradable[6][7] | Readily biodegradable[8][9] | Readily biodegradable[10][11] |
In-Depth Analysis of Environmental Impact
Global Warming Potential (GWP) and Ozone Depletion Potential (ODP):
The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. The ODP is the relative amount of degradation to the ozone layer a chemical can cause.
For this compound, no experimental GWP or ODP values are publicly available. As a fluorinated compound, there is a potential for it to have a GWP, though many modern fluorinated solvents are designed to have low to negligible GWP.[6][10] Since it does not contain chlorine or bromine, its ODP is expected to be zero.[12]
Toluene and xylenes are not halogenated, and therefore have an ODP of zero.[1][12] Due to their relatively short atmospheric lifetimes, their contribution to global warming is considered low.[1]
Aquatic Toxicity:
Acute aquatic toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) over a specified period.
-
This compound: No data is available on its toxicity to aquatic organisms.
-
Toluene: Exhibits a wide range of acute toxicity to fish, with LC50 values from 5.4 mg/L to 480 mg/L depending on the species and exposure time.[2]
-
Xylenes: Show significant toxicity to aquatic life, with 96-hour LC50 values for fish reported between 2.6 mg/L and 40.75 mg/L.[3][4]
-
Methyl Isobutyl Ketone (MIBK): Generally displays low toxicity to aquatic organisms, with a 96-hour LC50 for fish being greater than 100 mg/L.[5]
Biodegradability:
Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Readily biodegradable" substances are expected to degrade quickly and completely in the environment.
-
This compound: There is no available data on its biodegradability.
-
Toluene, Xylenes, and MIBK: All three are considered readily biodegradable.[6][7][8][9][10][11] This means they are unlikely to persist in the environment.
Experimental Protocols
To ensure consistency and comparability, standardized testing protocols are crucial for assessing the environmental impact of chemical substances. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for such testing.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test is designed to evaluate the ready biodegradability of a chemical in an aerobic aqueous medium.
Methodology:
-
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
The solution is kept in a completely filled, sealed glass bottle in the dark at a constant temperature.
-
The depletion of dissolved oxygen is measured over a 28-day period.
-
The percentage of biodegradation is calculated as the ratio of the amount of oxygen consumed by the microorganisms to the theoretical oxygen demand (ThOD) of the substance.
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Diagram of the OECD 301D Experimental Workflow:
Caption: Workflow for the OECD 301D ready biodegradability test.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a population of fish (LC50) over a 96-hour period.
Methodology:
-
Test fish are acclimated to the laboratory conditions.
-
Groups of fish are exposed to at least five different concentrations of the test substance in water, arranged in a geometric series. A control group is exposed to water without the test substance.
-
The exposure is typically conducted for 96 hours under controlled conditions (e.g., temperature, light, oxygen levels).
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated for each observation period using statistical methods.
Diagram of the OECD 203 Experimental Workflow:
Caption: Workflow for the OECD 203 acute fish toxicity test.
Logical Framework for Solvent Selection
The selection of a solvent should follow a logical process that considers both performance and environmental impact. The following diagram illustrates a simplified decision-making pathway.
Diagram of a Solvent Selection Decision Tree:
References
- 1. canada.ca [canada.ca]
- 2. ccme.ca [ccme.ca]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. fishersci.com [fishersci.com]
- 5. solventsandpetroleum.com [solventsandpetroleum.com]
- 6. Factors affecting the biodegradation of toluene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Aerobic biodegradation of xylene with biomass increase [hydrochemistry.eu]
- 10. Methyl isobutyl ketone (EHC 117, 1990) [inchem.org]
- 11. Biodegradation kinetics of methyl iso-butyl ketone by acclimated mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ozone depletion potential - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates: The Role of 3-Fluorobenzotrifluoride Derivatives
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and safety. This guide provides an objective comparison of a synthetic pathway for the widely-prescribed antidepressant fluoxetine (B1211875) that utilizes a 4-chlorobenzotrifluoride (B24415) intermediate—a close structural analog of 3-fluorobenzotrifluoride—against a classical alternative route. The data presented is compiled from various sources to offer a comprehensive overview for strategic decision-making in pharmaceutical synthesis.
Executive Summary
This guide details two primary synthetic routes to fluoxetine (Prozac®). Route A employs a nucleophilic aromatic substitution (SNAr) reaction with 4-chlorobenzotrifluoride, a derivative of the benzotrifluoride (B45747) family. Route B, representing the original patented synthesis, utilizes 4-trifluoromethylphenol. A thorough comparison of these methodologies, including step-by-step protocols, quantitative data on yields and reaction conditions, and workflow visualizations, is presented to facilitate an informed selection of the optimal synthetic strategy.
Route A: Synthesis of Fluoxetine via 4-Chlorobenzotrifluoride Intermediate
This modern approach to fluoxetine synthesis is characterized by the formation of the key ether linkage through a nucleophilic aromatic substitution reaction. The trifluoromethyl group on the benzotrifluoride ring activates the aromatic ring, making it susceptible to nucleophilic attack.
Experimental Protocol:
The synthesis of fluoxetine hydrochloride via this route can be summarized in the following key steps:
-
Formation of the Alkoxide: 3-Methylamino-1-phenylpropanol is reacted with a strong base, such as sodium hydride (NaH) or potassium t-butoxide, in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc) to form the corresponding alkoxide.
-
Nucleophilic Aromatic Substitution (SNAr): The in-situ generated alkoxide is then reacted with 4-chlorobenzotrifluoride. The reaction is typically heated to facilitate the substitution.[1][2]
-
Work-up and Salt Formation: Upon completion of the reaction, the mixture is worked up to isolate the fluoxetine free base. This is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or ethyl acetate.[1]
Quantitative Data for Route A:
| Step | Reactants | Reagents & Conditions | Reaction Time | Yield | Purity |
| 1 & 2 | 3-Methylamino-1-phenylpropanol, 4-Chlorobenzotrifluoride | NaH, DMSO | 1 hour at 80-100°C | 78% (for the HCl salt) | >99% ee |
| 3 | Fluoxetine (free base) | HCl(g) in diethyl ether | Not specified | High | Not specified |
Note: The enantiomeric excess (ee) is dependent on the stereochemistry of the starting alcohol.
Workflow for Route A:
Route B: The Original Synthesis of Fluoxetine via 4-Trifluoromethylphenol
The initial synthesis of fluoxetine, as detailed in its patent, follows a different pathway for the crucial ether bond formation, relying on a Williamson-type ether synthesis.
Experimental Protocol:
The key steps in the original synthesis are as follows:
-
Reduction: 3-Dimethylaminopropiophenone is reduced to N,N-dimethyl-3-hydroxy-3-phenylpropylamine using a reducing agent like diborane (B8814927).[3]
-
Chlorination: The resulting alcohol is converted to the corresponding chloride, N,N-dimethyl-3-phenyl-3-chloropropylamine, using thionyl chloride.[1]
-
Etherification: The chloro-derivative is then reacted with the sodium salt of 4-trifluoromethylphenol in an alkaline medium. This reaction often requires prolonged heating.[1][4]
-
Demethylation: The resulting tertiary amine is demethylated in a two-step process, typically involving cyanogen (B1215507) bromide followed by hydrolysis, to yield fluoxetine.[1][4]
-
Salt Formation: The fluoxetine free base is converted to the hydrochloride salt.
Quantitative Data for Route B:
| Step | Reactants | Reagents & Conditions | Reaction Time | Yield | Purity |
| 1 | 3-Dimethylaminopropiophenone | Diborane, THF | Overnight | Not specified | Not specified |
| 2 | N,N-Dimethyl-3-hydroxy-3-phenylpropylamine | Thionyl chloride, HCl | 5 hours (reflux) | Not specified | Not specified |
| 3 | N,N-Dimethyl-3-phenyl-3-chloropropylamine, 4-Trifluoromethylphenol | Alkaline medium | 5 days (reflux) | Not specified | Not specified |
| 4 | N,N-Dimethyl-fluoxetine | 1. Cyanogen bromide\n2. KOH, ethylene (B1197577) glycol | 20 hours at 130°C (hydrolysis) | Not specified | Not specified |
| 5 | Fluoxetine (free base) | HCl(g), Diethyl ether | Not specified | Overall yield < 20% | Not specified |
Workflow for Route B:
Comparison of Synthetic Routes
| Feature | Route A (via 4-Chlorobenzotrifluoride) | Route B (Original Synthesis) |
| Key Intermediate | 4-Chlorobenzotrifluoride | 4-Trifluoromethylphenol |
| Overall Yield | Significantly higher (e.g., 78% for the final step) | Low (< 20% overall) |
| Reaction Time | Shorter reaction times for key steps | Prolonged reaction times (e.g., 5 days for etherification) |
| Reagent Safety | Avoids highly toxic reagents like cyanogen bromide | Utilizes hazardous reagents such as diborane and cyanogen bromide |
| Number of Steps | Generally fewer steps from a common intermediate | More steps, including a challenging demethylation |
| Atom Economy | More efficient | Less atom-economical |
| Purification | Generally cleaner reactions leading to easier purification | Multiple steps can lead to more impurities and complex purification |
Conclusion
The comparative analysis clearly demonstrates the advantages of the synthetic route to fluoxetine that employs a 4-chlorobenzotrifluoride intermediate (Route A). This modern approach offers significantly higher yields, shorter reaction times, and a more favorable safety profile due to the avoidance of highly toxic reagents. For drug development professionals, Route A represents a more efficient, economical, and safer strategy for the large-scale synthesis of fluoxetine. The use of a benzotrifluoride derivative in this SNAr reaction is a prime example of how the strategic incorporation of fluorine-containing building blocks can lead to more robust and practical synthetic pathways in the pharmaceutical industry.
References
- 1. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 3-Fluorobenzotrifluoride and Other Halogenated Benzotrifluorides in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Fluorobenzotrifluoride with its chloro and bromo analogs in electrophilic aromatic substitution reactions. The strategic introduction of halogen atoms and the trifluoromethyl group to an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. Understanding the relative reactivity and regioselectivity of these building blocks is paramount for the efficient design and synthesis of novel molecules. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying electronic effects that govern their reactivity.
Executive Summary
The reactivity of halogenated benzotrifluorides in electrophilic aromatic substitution is governed by the interplay of the electron-withdrawing trifluoromethyl group (-CF₃) and the inductive and resonance effects of the halogen substituent. The -CF₃ group is strongly deactivating and a meta-director, while halogens are deactivating but ortho, para-directing. When both are present on the benzene (B151609) ring, their combined influence dictates the overall reactivity and the position of electrophilic attack.
This guide presents a comparative analysis of 3-fluoro-, 3-chloro-, and 3-bromobenzotrifluoride (B45179), focusing on nitration and bromination as representative electrophilic aromatic substitution reactions. While direct, side-by-side comparative kinetic studies are not extensively available in the literature, the existing data on isomer distribution and general principles of physical organic chemistry allow for a robust qualitative and semi-quantitative comparison.
Understanding the Reactivity Landscape
The reactivity of a substituted benzene ring towards an electrophile is determined by the electron density of the aromatic system. Electron-withdrawing groups decrease the electron density, thus deactivating the ring towards electrophilic attack. Conversely, electron-donating groups activate the ring.
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This effect significantly deactivates the benzene ring, making electrophilic substitution more challenging compared to benzene itself.
Halogens exhibit a dual electronic effect:
-
Inductive Effect (-I): Being more electronegative than carbon, halogens withdraw electron density from the ring through the sigma bond, leading to deactivation.
-
Resonance Effect (+M): The lone pair of electrons on the halogen can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, resulting in overall deactivation of the aromatic ring. However, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions.
In 3-halobenzotrifluorides, both the trifluoromethyl group and the halogen deactivate the ring. The trifluoromethyl group strongly directs incoming electrophiles to the meta position (relative to itself), which are positions 2, 4, and 6. The halogen at position 3 directs ortho and para to itself, which are positions 2, 4, and 6. Therefore, both substituents direct incoming electrophiles to the same positions, simplifying the analysis of regioselectivity.
Figure 1. Combined directing effects of the trifluoromethyl and halogen groups in 3-halobenzotrifluorides.
Comparative Reactivity Data
While a comprehensive dataset for the direct comparison of 3-fluoro-, 3-chloro-, and 3-bromobenzotrifluoride is scarce, we can infer their relative reactivities from established principles and available experimental results for related compounds. The deactivating strength of the halogens via the inductive effect follows the order F > Cl > Br > I. Therefore, we can predict the overall reactivity of the 3-halobenzotrifluorides in electrophilic aromatic substitution to be in the order:
3-Bromobenzotrifluoride > 3-Chlorobenzotrifluoride > this compound
This trend is a direct consequence of the decreasing electronegativity down the halogen group, which lessens the inductive withdrawal of electron density from the aromatic ring.
Nitration of Halogenated Benzotrifluorides
Nitration is a classic electrophilic aromatic substitution reaction. The following table summarizes the expected and reported isomer distributions for the nitration of various halogenated benzotrifluorides.
| Compound | Major Isomers (Predicted) | Reported Isomer Distribution | Reference |
| This compound | 2-nitro, 4-nitro, 6-nitro | Data not specifically found, but expected to yield a mixture of 2-, 4-, and 6-nitro isomers. | - |
| 3-Chlorobenzotrifluoride | 2-nitro, 4-nitro, 6-nitro | Nitration leads to a mixture of isomers, with substitution occurring at positions ortho and para to the chlorine atom. | [1] |
| 4-Chlorobenzotrifluoride (B24415) | 3-nitro | The nitration of 4-chlorobenzotrifluoride is a known industrial process to produce 4-chloro-3-nitrobenzotrifluoride. | [2] |
Bromination of Halogenated Benzotrifluorides
Bromination provides another avenue to probe the reactivity of these substrates. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃.
| Compound | Major Isomers (Predicted) | Reported Observations | Reference |
| Benzotrifluoride (B45747) | 3-bromo | Direct bromination of benzotrifluoride with bromine and a catalyst favors the meta-isomer. | [3] |
| This compound | 2-bromo, 4-bromo, 6-bromo | Bromination is expected to yield a mixture of isomers at the positions activated by both substituents. | - |
| 3-Chlorobenzotrifluoride | 2-bromo, 4-bromo, 6-bromo | Bromination would proceed at the positions ortho and para to the chlorine. | - |
| 3-Bromobenzotrifluoride | 2,5-dibromo, 3,4-dibromo, 3,6-dibromo | Further bromination will be directed by both the existing bromine and the -CF₃ group. | - |
Experimental Protocols
The following are representative experimental protocols for the nitration and bromination of halogenated benzotrifluorides. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for the Nitration of Halogenated Benzotrifluorides
This protocol is adapted from standard nitration procedures for deactivated aromatic compounds.
Materials:
-
Halogenated benzotrifluoride (e.g., 3-chlorobenzotrifluoride)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (B109758) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add the halogenated benzotrifluoride (1.0 equivalent) to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the halogenated benzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation or column chromatography to separate the isomers.
Figure 2. Generalized workflow for the nitration of halogenated benzotrifluorides.
Protocol 2: General Procedure for the Bromination of Halogenated Benzotrifluorides
This protocol is based on standard methods for the bromination of deactivated aromatic rings.
Materials:
-
Halogenated benzotrifluoride (e.g., this compound)
-
Bromine
-
Iron powder or anhydrous iron(III) bromide (FeBr₃)
-
Carbon tetrachloride or dichloromethane as solvent
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the halogenated benzotrifluoride (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add a catalytic amount of iron powder or anhydrous FeBr₃.
-
From the dropping funnel, add a solution of bromine (1.05 equivalents) in the same solvent dropwise at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the bromine color disappears or TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and quench by slowly adding a saturated solution of sodium thiosulfate to destroy any unreacted bromine.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Conclusion
The reactivity of 3-halobenzotrifluorides in electrophilic aromatic substitution is a nuanced interplay of the powerful deactivating and meta-directing trifluoromethyl group and the deactivating yet ortho, para-directing halogen substituent. The overall reactivity is predicted to increase as the halogen is changed from fluorine to bromine, due to the decreasing inductive electron withdrawal. Both substituents direct incoming electrophiles to the same positions on the aromatic ring (positions 2, 4, and 6), leading to the formation of a mixture of isomers. The provided experimental protocols offer a starting point for the synthesis of nitrated and brominated derivatives of these important building blocks, which are crucial for the development of new pharmaceuticals and advanced materials. Further quantitative studies are needed to precisely delineate the relative reaction rates and provide a more detailed understanding of the subtle electronic effects at play.
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromobenzotrifluoride | High-Purity Reagent [benchchem.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical methodologies suitable for the quantification of 3-Fluorobenzotrifluoride and its derivatives: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) for volatile compounds and Solid-Phase Extraction Gas Chromatography-Mass Spectrometry (SPE-GC-MS) for semi-volatile analogs. As a compound with notable applications in the pharmaceutical and agrochemical industries, the accurate and precise measurement of this compound is critical for quality control, process optimization, and metabolic studies.
While specific validated performance data for this compound is not extensively published, this guide leverages methodologies and performance data from the analysis of structurally similar benzotrifluoride (B45747) derivatives. The data presented is derived from established analytical methods and serves as a robust benchmark for developing and validating methods for this compound.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the desired sample throughput. Below is a summary of the performance characteristics of P&T-GC-MS and SPE-GC-MS for compounds structurally related to this compound.
| Performance Metric | Purge-and-Trap GC-MS (for Volatile Analytes) | Solid-Phase Extraction GC-MS (for Semi-Volatile Analytes) |
| Analyte Volatility | High (Ideal for this compound) | Low to Medium |
| Typical Analytes | Benzotrifluoride, 4-Chlorobenzotrifluoride | 3-Aminobenzotrifluoride, 4-Nitrobenzotrifluoride |
| Accuracy (Recovery) | 70 - 130% (typical for EPA Method 8260)[1] | 31.5 - 124.4%[2] |
| Precision (%RSD) | < 20% (typical for EPA Method 8260)[3] | 0.9 - 14.5%[2] |
| Limit of Detection (LOD) | 0.002 - 0.005 µg/L[4] | 0.01 - 0.07 µg/L[4] |
| Linearity (R²) | > 0.99[1] | > 0.99 (assumed based on typical method performance) |
| Sample Throughput | High (amenable to automation) | Moderate (can be automated) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the P&T-GC-MS and SPE-GC-MS analytical methods.
Caption: Purge-and-Trap GC-MS Workflow.
Caption: Solid-Phase Extraction GC-MS Workflow.
Detailed Experimental Protocols
The following protocols are based on the methodologies reported for the analysis of benzotrifluoride derivatives and are adaptable for this compound.[4]
Method 1: Purge-and-Trap GC-MS for Volatile Benzotrifluorides
This method is highly suitable for the direct analysis of this compound from aqueous matrices due to its volatility.
1. Sample Preparation (Purge-and-Trap):
-
Apparatus: Purge-and-trap concentrator system.
-
Sample Volume: 5 mL of the aqueous sample is placed in a sparging vessel.
-
Purging: The sample is purged with an inert gas (e.g., helium) at a defined flow rate and duration to extract the volatile organic compounds.
-
Trapping: The purged analytes are carried in the gas stream and trapped on a sorbent tube containing a combination of adsorbents.
-
Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS system.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compound analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points and column interactions.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes.
-
Data Acquisition: Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Method 2: Solid-Phase Extraction (SPE) GC-MS for Semi-Volatile Benzotrifluoride Derivatives
This method is applicable for less volatile derivatives of this compound that may be present as metabolites or degradation products.
1. Sample Preparation (Solid-Phase Extraction):
-
SPE Cartridge: A suitable SPE cartridge (e.g., C18) is selected based on the analyte's polarity.
-
Conditioning: The cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by water.
-
Sample Loading: The aqueous sample is passed through the conditioned SPE cartridge, where the analytes of interest are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate).
-
Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for semi-volatile organic compound analysis.
-
Injection: A small volume of the concentrated extract is injected into the GC inlet.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A programmed temperature ramp is employed for chromatographic separation.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode with an appropriate scan range.
-
Data Acquisition: Data is typically acquired in full scan mode for identification and quantification.
References
Safety Operating Guide
Proper Disposal of 3-Fluorobenzotrifluoride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Fluorobenzotrifluoride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Handling and disposing of this compound requires strict adherence to safety measures due to its hazardous properties. This chemical is a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] Proper disposal is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[1][5] Ground and bond containers and receiving equipment to prevent static discharges.[5][6] Use only non-sparking tools and explosion-proof equipment.[5][6]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and flame-retardant, impervious clothing.[2][5] | Prevents skin contact which can cause irritation and potential absorption.[1][3] |
| Respiratory Protection | A full-face respirator with a suitable organic vapor cartridge (e.g., type ABEK) if exposure limits are exceeded or irritation is experienced.[5] | Protects the respiratory system from irritating vapors.[1][3] |
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[4][7]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and clearly labeled waste container.[8]
-
The container must be tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.[8]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the area and remove all sources of ignition.[2][5]
-
Ventilate the area.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any relevant safety data sheet information to the disposal company.
-
The waste will be tracked using a "cradle-to-grave" manifest system to ensure it reaches an approved treatment, storage, and disposal facility (TSDF).[7][9]
-
-
Approved Disposal Methods:
-
Incineration: This is a common and effective method for the destruction of halogenated organic compounds.[10][11] High-temperature incineration can break the strong carbon-fluorine bonds, though it must be conducted in a specialized facility to prevent the release of harmful byproducts.[10][12]
-
Hazardous Waste Landfill: In some cases, solidified and contained waste may be disposed of in a permitted hazardous waste landfill.[10] This method contains the chemical but does not destroy it.
-
Deep Well Injection: This method involves injecting the liquid waste deep underground into geologically stable formations.[10]
-
The selection of the final disposal method will be determined by the hazardous waste disposal facility based on regulatory requirements and the chemical's properties.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific protocols and the most recent safety data sheet before handling any chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 401-80-9 | TCI AMERICA [tcichemicals.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. epa.gov [epa.gov]
- 12. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Essential Safety and Operational Guide for 3-Fluorobenzotrifluoride
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Fluorobenzotrifluoride, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Chemical Identity and Hazards:
| Property | Value |
| Synonyms | alpha,alpha,alpha,3-Tetrafluorotoluene, 1-Fluoro-3-(trifluoromethyl)benzene |
| CAS Number | 401-80-9 |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Flash Point | 7 °C (44.6 °F) - closed cup[1] |
| Boiling Point | 101-102 °C |
| Density | 1.302 g/mL at 25 °C[3] |
Hazard Statements: Highly flammable liquid and vapor.[4][5][6] Causes skin irritation.[1][5] Causes serious eye irritation.[1][5] May cause respiratory irritation.[1][5][7]
NFPA 704 Rating (estimated):
| Category | Rating |
| Health | 2 |
| Flammability | 3 |
| Instability | 0 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn where splashing is a risk.[4] | To protect eyes from splashes which can cause serious irritation.[1] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][8] Gloves must be inspected prior to use and changed immediately if contaminated.[4][8] | To prevent skin contact which causes irritation.[1] |
| Body Protection | A long-sleeved lab coat, and flame retardant antistatic protective clothing.[4] Wear appropriate protective clothing to prevent skin exposure.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][3] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[4] | To minimize the inhalation of vapors which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidents and ensure a safe laboratory environment.
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] No smoking.[3][4][5]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]
-
Store away from incompatible materials.[1]
-
Keep in a flammables-area.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill and Leak Procedures:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.[1][3][4]
-
Containment: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[1][4]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[3][4][6]
-
Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 401-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
